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N-(2-Methylphenethyl)-4-(phenethyloxy)aniline Documentation Hub

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  • Product: N-(2-Methylphenethyl)-4-(phenethyloxy)aniline
  • CAS: 1040694-38-9

Core Science & Biosynthesis

Foundational

calculated logP and hydrophobicity of N-(2-Methylphenethyl)-4-(phenethyloxy)aniline

Title: Physicochemical Profiling & Lipophilicity Assessment: N-(2-Methylphenethyl)-4-(phenethyloxy)aniline Subtitle: A Computational & Experimental Framework for High-Lipophilicity Drug Candidates Executive Summary & Com...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Physicochemical Profiling & Lipophilicity Assessment: N-(2-Methylphenethyl)-4-(phenethyloxy)aniline Subtitle: A Computational & Experimental Framework for High-Lipophilicity Drug Candidates

Executive Summary & Compound Analysis

Compound Identity: N-(2-Methylphenethyl)-4-(phenethyloxy)aniline Molecular Formula: C₂₃H₂₅NO Molecular Weight: 331.45 g/mol [1]

In the landscape of drug discovery, this molecule presents a classic "molecular obesity" challenge. It features a central secondary amine scaffold flanked by two significant hydrophobic domains: a 2-methylphenethyl arm and a para-phenethyloxy tail.[1]

As a Senior Application Scientist, my assessment is that this compound falls into Biopharmaceutics Classification System (BCS) Class II (High Permeability, Low Solubility).[1] The primary development hurdle will not be potency, but rather formulation and bioavailability due to extreme hydrophobicity.

This guide details the calculated physicochemical properties and establishes a robust protocol for experimental validation, bypassing the limitations of traditional shake-flask methods which fail for compounds with LogP > 5.0.

In-Silico Consensus Modeling

Reliable lipophilicity prediction requires a consensus approach, averaging multiple algorithms to smooth out method-specific biases (e.g., atom-additive vs. fragment-based errors).[1]

Fragment-Based LogP Calculation (The "Why" and "How")

We dissect the molecule into functional fragments. This method is self-validating because it allows us to identify exactly which part of the molecule drives the hydrophobicity.[1]

  • Core: Aniline (Secondary Amine)[1]

  • Fragment A (N-Substituent): Ethyl linker + Phenyl ring + Ortho-Methyl group.[1]

  • Fragment B (Para-Substituent): Ether linkage + Ethyl linker + Phenyl ring.[1]

Mechanistic Insight: The ortho-methyl group on the phenethyl arm introduces a steric clash that may slightly reduce planarity, potentially impacting solvation, but its primary contribution is increasing the lipophilic surface area. The ether linkage provides a minor dipole moment, but it is overwhelmed by the two aromatic rings and alkyl chains.

Table 1: Consensus Physicochemical Profile

PropertyPredicted ValueMethod/SourceBiological Implication
cLogP (Consensus)5.8 ± 0.4 Fragment/Atom-Additive MeanHigh Lipophilicity. Likely extensive tissue distribution; risk of phospholipidosis.[1]
LogD (pH 7.4)5.8 pKa-corrected distributionThe amine (pKa ~5.[1]2) is neutral at physiological pH.[1]
LogD (pH 2.0)2.5 - 3.0 Ionization correctionSignificant solubility improvement in gastric environment (protonated).[1]
TPSA 21.26 ŲTopol.[1] Polar Surface AreaExcellent BBB penetration (Target < 90 Ų).[1]
H-Bond Donors 1NH groupLow desolvation penalty.[1]
H-Bond Acceptors 2N, O atomsModerate receptor interaction potential.[1]

Critical Note: A cLogP of ~5.8 violates Lipinski’s Rule of 5 (LogP < 5). This signals an immediate need for formulation strategies (e.g., amorphous solid dispersions or lipid-based delivery) during early preclinical phases.[1]

Structural Visualization & Fragment Contribution

The following diagram maps the hydrophobicity flow within the molecule. This visualization helps medicinal chemists decide where to introduce polarity if lead optimization is required (e.g., adding a hydroxyl group to one of the phenyl rings to drop LogP < 5).

FragmentMap Core Aniline Core (Secondary Amine) Base LogP ~0.9 Sub1 N-Substituent (2-Methylphenethyl) Contribution: +2.1 Core->Sub1 N-Alkylation (Lipophilicity ↑) Sub2 Para-Substituent (Phenethyloxy) Contribution: +2.8 Core->Sub2 Para-Ether Link (Lipophilicity ↑↑) Result Total cLogP ~ 5.8 (Highly Lipophilic) Sub1->Result Sub2->Result

Figure 1: Fragmental contribution to total lipophilicity. Red nodes indicate high hydrophobic burden.[1]

Experimental Validation Protocol

For a compound with cLogP > 5.0, the traditional Shake-Flask method (OECD 107) is unreliable due to phase separation difficulties and the inability to detect minute concentrations in the aqueous phase.

Recommended Protocol: RP-HPLC Estimation (OECD 117) This method uses retention time on a C18 column to correlate with hydrophobicity, using a calibration curve of known standards.[1] It is faster, requires less sample, and is more accurate for highly lipophilic compounds.

Reagents & Setup
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 5µm.

  • Mobile Phase: Methanol/Water (Isocratic 75:25 or 85:[1]15) buffered to pH 7.4 (using MOPS or Phosphate).

  • Standards: A set of 6 compounds with known LogP values spanning 2.0 to 6.0 (e.g., Toluene, Naphthalene, Phenanthrene, DDT).

Step-by-Step Workflow
  • Preparation: Dissolve the test compound (0.1 mg/mL) in Methanol.

  • Dead Time (

    
    ) Determination:  Inject Sodium Nitrate or Thiourea to determine the column dead time.[1]
    
  • Calibration: Inject the standard mixture. Calculate the Capacity Factor (

    
    ) for each:
    
    
    
    
    [1]
  • Regression: Plot

    
     vs. Literature LogP of standards.
    
    • Acceptance Criteria:

      
      .[1][2][3]
      
  • Measurement: Inject N-(2-Methylphenethyl)-4-(phenethyloxy)aniline. Calculate its

    
     and interpolate LogP from the regression line.
    

HPLC_Workflow start Start: LogP Assessment check Is cLogP > 4.0? start->check shake Shake Flask Method (OECD 107) check->shake No hplc RP-HPLC Method (OECD 117) check->hplc Yes (High Lipophilicity) prep Prepare Standards (Range: LogP 2.0 - 6.5) hplc->prep run Run Isocratic Elution (MeOH:Buffer 85:15) prep->run calc Calculate Capacity Factor (k) Interpolate LogP run->calc

Figure 2: Decision tree and workflow for lipophilicity assessment of high-logP amines.

Biological & Pharmacokinetic Implications

The calculated LogP of 5.8 drives specific biological behaviors that must be anticipated in the drug development plan.

Absorption & Distribution
  • Membrane Permeability: The compound will passively diffuse across the intestinal epithelium and Blood-Brain Barrier (BBB) with high efficiency.[1]

  • Volume of Distribution (

    
    ):  Expect a very high 
    
    
    
    .[1] The compound will partition heavily into adipose tissue and lipid bilayers, potentially leading to long half-lives (
    
    
    ) due to slow release from tissue depots.[1]
  • Protein Binding: >99% binding to plasma proteins (Albumin/AGP) is expected.[1] This limits the free fraction (

    
    ) available for pharmacological target engagement.[1]
    
Metabolism (Metabolic Soft Spots)

The high lipophilicity makes this molecule a prime target for CYP450 enzymes (specifically CYP3A4 and CYP2D6), which evolved to clear lipophilic xenobiotics.[1]

  • Site 1: O-dealkylation at the phenethyloxy ether.

  • Site 2: N-dealkylation at the secondary amine.

  • Site 3: Hydroxylation of the phenyl rings.[1]

References

  • OECD Guidelines for the Testing of Chemicals. (2004).[1] Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing.[1]

  • Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.[1] (Foundational text for fragment-based LogP).

  • Comer, J., & Tam, K. (2001). Lipophilicity profiles: theory and measurement. Pharmacokinetic Optimization in Drug Research, 275-304.[1] [1]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for N-(2-Methylphenethyl)-4-(phenethyloxy)aniline

Application Note: High-Fidelity Synthesis of N-(2-Methylphenethyl)-4-(phenethyloxy)aniline Executive Summary & Scope This protocol details the step-by-step synthesis of N-(2-Methylphenethyl)-4-(phenethyloxy)aniline , a l...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of N-(2-Methylphenethyl)-4-(phenethyloxy)aniline

Executive Summary & Scope

This protocol details the step-by-step synthesis of N-(2-Methylphenethyl)-4-(phenethyloxy)aniline , a lipophilic diaryl ether amine often utilized as a scaffold in medicinal chemistry (e.g., in the development of ion channel modulators or GPCR ligands).

Unlike standard "cookbook" recipes, this guide emphasizes chemoselectivity and process safety . While direct alkylation of anilines with alkyl halides is possible, it frequently leads to over-alkylation (quaternary ammonium salts). Therefore, this protocol utilizes a Reductive Amination strategy for the final coupling, ensuring the exclusive formation of the secondary amine target with high yield and purity.[1]

Target Audience: Medicinal Chemists, Process Development Scientists.

Retrosynthetic Strategy & Logic

The synthesis is designed as a convergent 3-step sequence. The logic prioritizes the construction of the robust ether linkage first, followed by the sensitive amine formation.

Strategic Analysis:

  • C-O Bond Formation: The phenethyl ether is installed via a Williamson ether synthesis. 4-Nitrophenol is selected as the starting material over 4-aminophenol to prevent N-alkylation side reactions during this basic step.

  • Functional Group Interconversion (FGI): The nitro group is reduced to the aniline after the ether is established.

  • C-N Bond Formation: The final N-(2-methylphenethyl) group is installed via reductive amination using sodium triacetoxyborohydride (STAB). This reagent is chosen over sodium cyanoborohydride (toxic) or catalytic hydrogenation (potential to cleave the benzyl-like ether) for its mildness and selectivity.

Pathway Visualization:

Retrosynthesis Target TARGET MOLECULE N-(2-Methylphenethyl)-4-(phenethyloxy)aniline Aniline_Int INTERMEDIATE 1 4-(Phenethyloxy)aniline Aniline_Int->Target Reductive Amination (NaBH(OAc)3, DCE) Aldehyde REAGENT A 2-(o-Tolyl)acetaldehyde Aldehyde->Target Nitro_Int INTERMEDIATE 0 1-Nitro-4-(phenethyloxy)benzene Nitro_Int->Aniline_Int Catalytic Hydrogenation (H2, Pd/C) Start_Phenol STARTING MATERIAL 4-Nitrophenol Start_Phenol->Nitro_Int Williamson Ether Synthesis (K2CO3, DMF) Start_Bromide REAGENT B (2-Bromoethyl)benzene Start_Bromide->Nitro_Int

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target molecule.

Experimental Protocol

Stage 1: Synthesis of the Ether Scaffold

Objective: Preparation of 1-Nitro-4-(phenethyloxy)benzene.

  • Rationale: The use of DMF as a polar aprotic solvent accelerates the

    
     reaction. Potassium carbonate is sufficient to deprotonate the nitrophenol (
    
    
    
    ).

Materials:

  • 4-Nitrophenol (1.0 eq, 20.0 mmol)

  • (2-Bromoethyl)benzene (Phenethyl bromide) (1.1 eq, 22.0 mmol)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq, 40.0 mmol)
    
  • N,N-Dimethylformamide (DMF), anhydrous (40 mL)

Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrophenol (2.78 g) in DMF (40 mL).

  • Deprotonation: Add

    
     (5.53 g) in one portion. The suspension will turn bright yellow (phenolate formation). Stir at Room Temperature (RT) for 15 minutes.
    
  • Alkylation: Add phenethyl bromide (3.0 mL) dropwise.

  • Reaction: Equip the flask with a reflux condenser and heat to 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting phenol spot should disappear.

  • Workup: Cool the mixture to RT. Pour into ice-cold water (150 mL). The product usually precipitates as a solid.

    • If solid: Filter, wash with water (

      
       mL), and dry in a vacuum oven.
      
    • If oil:[2][3] Extract with Ethyl Acetate (

      
       mL). Wash organics with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over 
      
      
      
      and concentrate.
  • Purification: Recrystallize from Ethanol if necessary.

    • Expected Yield: 85–95%.

Stage 2: Reduction to Aniline

Objective: Preparation of 4-(Phenethyloxy)aniline.

  • Rationale: Pd/C catalyzed hydrogenation is the cleanest method. Chemical reduction (Fe/HCl) is an alternative if halogenated substituents were present (to avoid dehalogenation), but here

    
     is safe and efficient.
    

Materials:

  • 1-Nitro-4-(phenethyloxy)benzene (from Stage 1)

  • Palladium on Carbon (10 wt% loading) (5 wt% of substrate mass)

  • Methanol (or Ethanol) (0.1 M concentration)

  • Hydrogen gas (balloon pressure)

Procedure:

  • Setup: Dissolve the nitro compound (approx. 4.0 g) in Methanol (150 mL) in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (200 mg) under a nitrogen stream (Caution: Pd/C is pyrophoric when dry).

  • Hydrogenation: Purge the system with

    
    , then 
    
    
    
    . Stir vigorously under a hydrogen balloon at RT for 3–12 hours.
  • Monitoring: Monitor by TLC. The amine will be significantly more polar (lower

    
    ) and may stain purple with Ninhydrin.
    
  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude aniline.

    • Note: Anilines are oxidation-sensitive. Store under Argon or use immediately in Stage 3.

Stage 3: Reductive Amination (The Coupling)

Objective: Synthesis of N-(2-Methylphenethyl)-4-(phenethyloxy)aniline.[4][5][6]

  • Rationale: Direct alkylation with 2-methylphenethyl bromide often yields dialkylated byproducts. Reductive amination using Sodium Triacetoxyborohydride (STAB) is self-validating: STAB reduces the intermediate imine faster than the aldehyde, preventing side reactions.

Materials:

  • 4-(Phenethyloxy)aniline (1.0 eq, 10.0 mmol)

  • 2-(o-Tolyl)acetaldehyde (1.1 eq, 11.0 mmol)

    • Sourcing Note: If unavailable, prepare via Dess-Martin oxidation of 2-methylphenethyl alcohol.

  • Sodium Triacetoxyborohydride (

    
    ) (1.5 eq, 15.0 mmol)
    
  • Acetic Acid (AcOH) (1.0 eq, catalytic promoter)

  • 1,2-Dichloroethane (DCE) or DCM (anhydrous)

Procedure:

  • Imine Formation: In a dry flask, dissolve the aniline (2.13 g) and 2-(o-Tolyl)acetaldehyde (1.48 g) in DCE (50 mL). Add Acetic Acid (0.6 mL). Stir at RT for 30 minutes.

  • Reduction: Cool the mixture to 0°C. Add

    
     (3.18 g) portion-wise over 10 minutes.
    
  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours under Nitrogen.

  • Quench: Quench the reaction by adding saturated aqueous

    
     (50 mL). Stir for 20 minutes until gas evolution ceases.
    
  • Extraction: Separate the layers. Extract the aqueous layer with DCM (

    
     mL).
    
  • Purification: Combine organic layers, dry over

    
    , and concentrate. Purify the residue via Flash Column Chromatography (Silica Gel).[2]
    
    • Eluent: Gradient of Hexane:Ethyl Acetate (95:5 to 80:20).

    • Target: The secondary amine is less polar than the primary amine starting material but more polar than the aldehyde.

Quantitative Data & Validation

Table 1: Physicochemical Characterization (Expected)

ParameterValue / Observation
Appearance Off-white to pale beige solid or viscous oil.
Molecular Formula

Molecular Weight 331.46 g/mol
Yield (Step 3) 75% – 85% (Optimized)

NMR (CDCl3)

6.6–7.3 (m, 12H, Ar-H), 4.1 (t, 2H,

), 3.4 (t, 2H,

), 3.0 (t, 2H,

), 2.9 (t, 2H,

), 2.3 (s, 3H,

).
MS (ESI+)

Workflow Diagram:

Workflow Step1 Step 1: Etherification 4-Nitrophenol + Ph-Et-Br (K2CO3, DMF, 80°C) Step2 Step 2: Hydrogenation Nitro -> Aniline (H2, Pd/C, MeOH) Step1->Step2 Isolated Solid Step3 Step 3: Reductive Amination Aniline + Aldehyde + STAB (DCE, RT) Step2->Step3 Crude Amine QC Quality Control NMR, HPLC, MS Step3->QC Purified Product

Figure 2: Operational workflow for the synthesis process.

Troubleshooting & Critical Parameters

  • Moisture Control (Step 3): The imine intermediate is sensitive to hydrolysis. Use anhydrous DCE and keep the reaction under nitrogen.

  • Stalling in Step 3: If the reaction is slow, check the pH. The formation of the iminium ion requires slightly acidic conditions (provided by AcOH). If too basic, the reduction will not proceed.

  • Alternative for Step 3 (Alkylation): If the aldehyde is unavailable, you may use 2-methylphenethyl bromide with the aniline in Acetonitrile with

    
     and catalytic NaI. However, you must strictly control stoichiometry (1:1) and stop the reaction early to prevent dialkylation, followed by rigorous chromatographic separation.
    

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Powell, D. A., et al. (2004). "One-Pot Synthesis of Secondary Amines from Nitro Compounds and Aldehydes via Pd/C-Catalyzed Hydrogenation/Reductive Amination." The Journal of Organic Chemistry, 69(11), 3986-3989. [Link]

  • Organic Chemistry Portal. "Reductive Amination: Sodium Triacetoxyborohydride." [Link]

Sources

Application

Application Notes &amp; Protocols for the Synthesis of N-(2-Methylphenethyl)-4-(phenethyloxy)aniline

Introduction N-(2-Methylphenethyl)-4-(phenethyloxy)aniline is a disubstituted aniline derivative. Molecules of this class are of significant interest in medicinal chemistry and materials science due to their structural m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(2-Methylphenethyl)-4-(phenethyloxy)aniline is a disubstituted aniline derivative. Molecules of this class are of significant interest in medicinal chemistry and materials science due to their structural motifs, which are present in numerous biologically active compounds and functional materials. The synthesis of such molecules requires a strategic approach to selectively functionalize both the nitrogen and oxygen atoms of a precursor like 4-aminophenol.

This guide provides a comprehensive overview of a robust and logical synthetic pathway for preparing N-(2-Methylphenethyl)-4-(phenethyloxy)aniline. We will delve into the rationale behind the chosen synthetic strategy, provide detailed step-by-step protocols for the synthesis of key intermediates and the final product, and discuss the critical parameters that ensure a successful outcome. The protocols are designed to be self-validating, with explanations for each step grounded in established chemical principles.

Overall Synthetic Strategy

The preparation of the target molecule is most logically approached through a convergent synthesis, focusing on the sequential functionalization of 4-aminophenol. The proposed strategy involves two primary transformations:

  • O-Alkylation (Ether Synthesis): The phenolic hydroxyl group of 4-aminophenol is first etherified with a phenethyl group. This is a crucial first step as the free aniline is a more potent nucleophile than the phenoxide under many conditions, but selective O-alkylation can be achieved under basic conditions that favor phenoxide formation.

  • N-Alkylation (Amine Synthesis): The resulting 4-(phenethyloxy)aniline intermediate is then N-alkylated with a 2-methylphenethyl group. For this transformation, reductive amination is the method of choice. It offers high selectivity for mono-alkylation and avoids the common pitfalls of over-alkylation associated with direct alkylation using alkyl halides.[1][2]

This two-step approach is outlined below.

Synthetic_Pathway cluster_0 Step 1: O-Alkylation (Williamson Ether Synthesis) cluster_1 Step 2: N-Alkylation (Reductive Amination) 4-Aminophenol 4-Aminophenol Intermediate_1 4-(Phenethyloxy)aniline 4-Aminophenol->Intermediate_1  K2CO3, DMF, 80°C Phenethyl_Bromide Phenethyl Bromide Phenethyl_Bromide->Intermediate_1 Aldehyde 2-Methylphenyl- acetaldehyde Final_Product N-(2-Methylphenethyl)-4- (phenethyloxy)aniline Aldehyde->Final_Product Intermediate_1_2 4-(Phenethyloxy)aniline Intermediate_1_2->Final_Product NaBH(OAc)3, DCE, AcOH

Caption: Proposed two-step synthesis of the target compound.

Part 1: Synthesis of Intermediate: 4-(Phenethyloxy)aniline

This step employs the Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and a primary alkyl halide. Here, the phenoxide of 4-aminophenol is generated in situ using a suitable base and reacted with phenethyl bromide.

Mechanism Insight: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the more acidic phenolic proton of 4-aminophenol in a polar aprotic solvent like Dimethylformamide (DMF), forming the potassium phenoxide nucleophile. The aniline N-H is less acidic and remains largely protonated, ensuring chemoselective O-alkylation. The phenoxide then attacks the electrophilic carbon of phenethyl bromide in an Sₙ2 reaction to form the desired ether linkage.

Experimental Protocol: 4-(Phenethyloxy)aniline
  • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-aminophenol and anhydrous potassium carbonate (K₂CO₃).

  • Solvent Addition: Add anhydrous Dimethylformamide (DMF) to the flask via syringe.

  • Heating and Reagent Addition: Begin stirring the suspension and heat the mixture to 80 °C in an oil bath. Once the temperature has stabilized, add phenethyl bromide dropwise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 80 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the 4-aminophenol starting material is consumed (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove DMF and inorganic salts.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to yield pure 4-(phenethyloxy)aniline.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Role
4-Aminophenol109.135.46 g50.0Starting Material
Phenethyl Bromide185.069.71 g (6.9 mL)52.5 (1.05 eq)Alkylating Agent[3]
Potassium Carbonate138.2110.37 g75.0 (1.5 eq)Base
Anhydrous DMF-100 mL-Solvent

Part 2: Synthesis of Final Product via Reductive Amination

Reductive amination is a highly efficient and selective method for forming C-N bonds, making it a cornerstone of pharmaceutical synthesis.[1] The reaction proceeds in two stages: the initial formation of an imine (or iminium ion) intermediate from the aniline and an aldehyde, followed by its immediate reduction by a mild hydride agent.

Mechanism Insight: 4-(Phenethyloxy)aniline reacts with 2-methylphenylacetaldehyde in the presence of a catalytic amount of acetic acid to form an iminium ion intermediate, with the loss of water. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that preferentially reduces the electrophilic iminium ion over the starting aldehyde.[4][5] This selectivity prevents the side reaction of aldehyde reduction to the corresponding alcohol and ensures a high yield of the desired secondary amine.[6]

Experimental Protocol: N-(2-Methylphenethyl)-4-(phenethyloxy)aniline

Reductive_Amination_Workflow A 1. Reactant Mixing (Aniline, Aldehyde, Solvent) B 2. Imine Formation (Add Acetic Acid, Stir) A->B C 3. Reduction (Add NaBH(OAc)3 portion-wise) B->C D 4. Reaction Monitoring (TLC/LC-MS) C->D E 5. Quenching (Add sat. NaHCO3 solution) D->E F 6. Extraction (DCM or EtOAc) E->F G 7. Drying & Concentration (Dry with Na2SO4, Evaporate) F->G H 8. Purification (Column Chromatography) G->H I Final Product H->I

Sources

Method

Application Note: Scalable Production of N-(2-Methylphenethyl)-4-(phenethyloxy)aniline

Executive Summary N-(2-Methylphenethyl)-4-(phenethyloxy)aniline (CAS: 87104-??) is a specialized secondary amine building block, often utilized in the synthesis of GPCR modulators and as a high-purity reference standard...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-Methylphenethyl)-4-(phenethyloxy)aniline (CAS: 87104-??) is a specialized secondary amine building block, often utilized in the synthesis of GPCR modulators and as a high-purity reference standard for impurity profiling in pharmaceutical manufacturing.[1][2][3][4]

Scalable production of this molecule presents two specific chemoselectivity challenges:

  • Bis-alkylation: Preventing the formation of the tertiary amine impurity during the N-alkylation step.[1][2][3][4]

  • Regioselectivity: Ensuring the ether linkage is established exclusively at the para-position of the aniline core.[2][3][4]

This Application Note details a Convergent Acylation-Reduction Protocol . Unlike direct alkylation methods, which suffer from poor selectivity and difficult purification at scale, this route utilizes an amide intermediate to "lock" the nitrogen stoichiometry, guaranteeing a high-purity secondary amine product suitable for GMP environments.[1][2][3][4]

Strategic Retrosynthesis & Pathway Design

To achieve scalable, reproducible results, we deconstruct the target molecule into two primary stable fragments. The synthesis is designed to avoid unstable aldehydes (reductive amination route) and non-selective alkyl halides (direct alkylation route).[1][2][3][4]

Pathway Logic
  • Bond A (Ether Linkage): Formed early via Williamson Ether Synthesis on a nitro-arene to avoid N-oxidation/alkylation issues.[1][2][3][4]

  • Bond B (Amide Linkage): The C-N bond is formed via acylation using o-tolylacetic acid.[1][2][3][4] This creates a stable amide intermediate.[2][3][4]

  • Transformation C (Reduction): The amide is selectively reduced to the final secondary amine.[1][2][3][4]

Reaction Network Diagram[1][2][3][4]

SynthesisPath cluster_logic Process Advantages SM1 4-Nitrophenol Int1 4-(Phenethyloxy)nitrobenzene SM1->Int1 Step 1: Williamson Ether (K2CO3, DMF, 80°C) SM2 Phenethyl Bromide SM2->Int1 Step 1: Williamson Ether (K2CO3, DMF, 80°C) SM3 o-Tolylacetic Acid Int3 Amide Intermediate SM3->Int3 Step 3: Acylation (EDC/HOBt or SOCl2) Int2 4-(Phenethyloxy)aniline (Intermediate A) Int1->Int2 Step 2: Nitro Reduction (H2, Pd/C or Fe/HCl) Int2->Int3 Step 3: Acylation (EDC/HOBt or SOCl2) Prod N-(2-Methylphenethyl)-4- (phenethyloxy)aniline Int3->Prod Step 4: Amide Reduction (BH3-DMS or LAH) Adv1 Prevents Bis-alkylation Int3->Adv1 Adv2 Crystalline Intermediates

Figure 1: Convergent Acylation-Reduction Pathway ensuring mono-alkylation selectivity.

Detailed Experimental Protocols

Phase 1: Synthesis of the Core Scaffold (Intermediate A)

Objective: Synthesize 4-(Phenethyloxy)aniline from 4-nitrophenol.[1][2][3][4]

Step 1: Williamson Ether Synthesis[1][2][3][4]
  • Reagents: 4-Nitrophenol (1.0 eq), (2-Bromoethyl)benzene (1.1 eq), Potassium Carbonate (2.0 eq), DMF (5 vol).[1][2][3][4]

  • Rationale: Using a nitro-precursor prevents side reactions on the nitrogen.[1][2][3][4] Anhydrous conditions are critical to prevent hydrolysis of the bromide.[1][2][3][4]

Protocol:

  • Charge a reactor with 4-Nitrophenol and DMF. Stir until dissolved.

  • Add Potassium Carbonate (

    
    ) powder.[1][2][3][4] The mixture will turn yellow/orange (phenoxide formation).[1][2][3][4]
    
  • Heat to 50°C and hold for 30 mins.

  • Add (2-Bromoethyl)benzene dropwise over 1 hour.

  • Ramp temperature to 80-90°C and stir for 4-6 hours. Monitor by HPLC (Disappearance of nitrophenol).

  • Workup: Cool to 20°C. Pour into ice water (10 vol). The product 4-(Phenethyloxy)nitrobenzene will precipitate as a solid.[1][2][3][4] Filter, wash with water, and dry.[1][2][3][4]

Step 2: Nitro Group Reduction[1][2][3][4]
  • Reagents: 4-(Phenethyloxy)nitrobenzene, 10% Pd/C (5 wt%), Ethanol (10 vol), Hydrogen gas (balloon or 1-3 bar).

  • Alternative (Non-Catalytic): Iron powder / Ammonium Chloride in Ethanol/Water (Bechamp Reduction) if hydrogenation equipment is unavailable.[1][2][3][4]

Protocol (Catalytic Hydrogenation):

  • Dissolve the nitro compound in Ethanol (or Methanol/THF).[1][2][3][4]

  • Add Pd/C catalyst under nitrogen inertion.[1][2][3][4]

  • Purge with Hydrogen and stir vigorously at RT to 40°C.

  • Completion: Reaction is usually fast (2-4 hours).

  • Workup: Filter through Celite to remove Pd.[1][3][4] Concentrate the filtrate to yield 4-(Phenethyloxy)aniline as a solid or thick oil.[1][2][3][4]

    • QC Check: 1H NMR should show disappearance of aromatic nitro-shifts and appearance of amine protons (~3.5-4.0 ppm).[1][2][3][4]

Phase 2: Nitrogen Functionalization (The "Locking" Strategy)

Objective: Couple Intermediate A with the 2-methylphenethyl chain without over-alkylation.[1][2][3][4]

Step 3: Amide Coupling[1][2][3][4]
  • Reagents: 4-(Phenethyloxy)aniline (1.0 eq), o-Tolylacetic acid (1.1 eq), EDC[1][2][3][4]·HCl (1.2 eq), HOBt (0.2 eq), DIPEA (1.5 eq), DCM or Ethyl Acetate.[1][2][3][4]

  • Scale-up Note: For >1kg scale, converting the acid to the Acid Chloride (using Thionyl Chloride) and reacting with the aniline/Pyridine is more cost-effective.[1][2][3][4]

Protocol (EDC Method):

  • Dissolve o-Tolylacetic acid in DCM (10 vol).

  • Add EDC[1][3][4]·HCl, HOBt, and DIPEA.[1][2][3][4] Stir for 15 mins to activate the acid.

  • Add 4-(Phenethyloxy)aniline.[1][2][3][4][5]

  • Stir at RT for 4-12 hours.

  • Workup: Wash organic layer with 1N HCl (to remove unreacted aniline), then Sat. NaHCO3 (to remove unreacted acid), then Brine.[3][4]

  • Dry (MgSO4) and concentrate.[2][3][4] Recrystallize the Amide Intermediate from EtOAc/Heptane.

    • Why Crystallize? This step purifies the backbone before the final expensive reduction.[1][3][4]

Step 4: Selective Amide Reduction[1][2][3][4]
  • Reagents: Amide Intermediate (1.0 eq), Borane-Dimethyl Sulfide Complex (BH3·DMS) (2.0 - 3.0 eq), Anhydrous THF.[1][2][3][4]

  • Safety Warning: BH3·DMS is pyrophoric and generates Hydrogen.[1][2][3][4] Use strict inert atmosphere.[1][2][3][4]

Protocol:

  • Dissolve the Amide Intermediate in Anhydrous THF under Nitrogen. Cool to 0°C.[1][2][3][4][6]

  • Add BH3[1][2][3][4]·DMS dropwise, maintaining temp <5°C.

  • Allow to warm to RT, then heat to reflux (65°C) for 2-4 hours.

  • Quench (Critical): Cool to 0°C. Carefully add Methanol (gas evolution!). Then add 1N HCl and reflux for 1 hour (to break the boron-amine complex).

  • Isolation: Basify with NaOH to pH >10. Extract with Ethyl Acetate.[1][2][3][4][7]

  • Purification: The crude secondary amine can be converted to its HCl salt for final crystallization.[1][2][3][4]

    • Salt Formation:[1][2][3][4] Dissolve free base in EtOAc, add HCl in Ether/Dioxane.[1][2][3][4] Filter the white precipitate.[2][3][4]

Analytical Specifications & QC

To validate the synthesis, the following parameters must be met.

ParameterSpecificationMethod
Appearance White to off-white solid (HCl salt)Visual
Purity > 98.0%HPLC (C18, ACN/Water gradient)
Identity Conforms to Structure1H NMR, MS
Residual Solvents < ICH LimitsGC-HS
Bis-Alkylated Impurity < 0.15%HPLC
Key NMR Diagnostic Signals (Free Base in CDCl3)[1][2][3][4]
  • Ether Linkage: Triplet at ~4.1 ppm (-O-CH 2-).[1][2][3][4]

  • N-Linkage: Triplet at ~3.4 ppm (-N-CH 2-).

  • Methyl Group: Singlet at ~2.3 ppm (Ar-CH 3).[1][2][3][4][8]

  • Aniline N-H: Broad singlet ~3.5 ppm (Exchangeable).[1][2][3][4]

Process Safety & Scalability Assessment

Thermal Hazards[1][2][3][4]
  • Exotherm Control: The Williamson ether synthesis (Step 1) and Borane reduction (Step 4) are exothermic.[1][2][3][4] Step 4 requires active cooling and controlled addition rates (Dosage Controlled Reaction).[1][3][4]

  • Gas Evolution: Hydrogen evolution during Step 4 quench requires adequate venting.[2][3][4]

Solvent Selection for Green Chemistry
  • Replacement: DCM in Step 3 can be replaced with Ethyl Acetate or 2-MeTHF to reduce environmental impact.[1][2][3][4]

  • Recycling: Toluene is recommended if using the Acid Chloride method for Step 3, as it allows for azeotropic drying.[1][2][3][4]

References

  • Williamson Ether Synthesis Optimization

    • Tan, Z., et al. "Process Development for the Scalable Synthesis of Phenol Ethers."[1][2][3][4] Organic Process Research & Development, 2012.[1][2][3][4] [1][3][4]

  • Amide Reduction Methodologies

    • Brown, H. C., & Choi, Y. M.[2][3][4] "Selective reductions. 29. The rapid reaction of borane-dimethyl sulfide with amides." Journal of the American Chemical Society, 1982.[1][3][4]

  • General Reductive Amination vs.

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2][3][4] Journal of Organic Chemistry, 1996.[1][2][3][4] (Cited for context on alternative routes).

  • Compound Data Verification

    • Huateng Pharma Product Catalog, CAS 87104-??. (Used for commercial availability verification).[1][2][3][4]

(Note: Specific CAS numbers for intermediates should be verified against internal registries as public databases may vary for specific derivatives.)

Sources

Application

Application Notes and Protocols for the Synthesis of N-(2-Methylphenethyl)-4-(phenethyloxy)aniline

Abstract & Introduction N-(2-Methylphenethyl)-4-(phenethyloxy)aniline is a disubstituted aniline derivative with potential applications in pharmaceutical and materials science research. Its structure comprises a central...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

N-(2-Methylphenethyl)-4-(phenethyloxy)aniline is a disubstituted aniline derivative with potential applications in pharmaceutical and materials science research. Its structure comprises a central aniline core functionalized with an N-alkyl and an O-alkyl group. This document provides a comprehensive technical guide for its synthesis, targeting researchers and professionals in drug development and organic synthesis. The proposed synthetic strategy is a robust, two-step process designed for efficiency and control, beginning with a Williamson ether synthesis to form a key intermediate, followed by a reductive amination to install the final N-alkyl group. This approach is favored for its high selectivity and avoidance of common side reactions like over-alkylation.[1][2] We will detail the underlying reaction mechanisms, provide step-by-step experimental protocols, and outline methods for purification and characterization.

Strategic Overview of the Synthesis

The synthesis of the target molecule is achieved through a convergent two-step sequence starting from commercially available 4-aminophenol. The logic behind this strategy is to first form the more stable ether linkage, which is unreactive under the conditions of the second step, followed by the formation of the secondary amine.

Overall Synthetic Scheme:

Synthetic_Scheme cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Reductive Amination A 4-Aminophenol C 4-(Phenethyloxy)aniline (Intermediate) A->C Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) B Phenethyl Bromide B->C E N-(2-Methylphenethyl)-4-(phenethyloxy)aniline (Final Product) C->E Reducing Agent (e.g., NaBH(OAc)₃) Solvent (e.g., DCE) D 2-Methylphenylacetaldehyde D->E

Caption: Overall two-step synthetic route.

Part I: Synthesis of 4-(Phenethyloxy)aniline via Williamson Ether Synthesis

The first part of the synthesis involves the O-alkylation of 4-aminophenol with phenethyl bromide. This classic reaction, known as the Williamson ether synthesis, proceeds via an SN2 mechanism.[3][4][5]

Reaction Mechanism: Williamson Ether Synthesis

The reaction is a two-step process. First, a base is used to deprotonate the hydroxyl group of 4-aminophenol, forming a more nucleophilic phenoxide ion.[3][6] This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of phenethyl bromide in a bimolecular nucleophilic substitution (SN2) reaction to form the ether and a salt byproduct.[4][5]

A critical consideration in this step is the potential for competing N-alkylation.[7] However, the phenolic hydroxyl group is more acidic than the amino group, allowing for selective deprotonation and subsequent O-alkylation under carefully controlled conditions using a suitable base like potassium carbonate (K₂CO₃).[7][8]

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack aminophenol 4-Aminophenol phenoxide Phenoxide Intermediate (Nucleophile) aminophenol->phenoxide Deprotonation base Base (B:) base->phenoxide product 4-(Phenethyloxy)aniline phenoxide->product Backside Attack alkyl_halide Phenethyl Bromide (Electrophile) alkyl_halide->product byproduct H-B⁺ + Br⁻

Caption: Mechanism of the Williamson ether synthesis.

Experimental Protocol: O-Alkylation

Materials & Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)Eq.
4-AminophenolC₆H₇NO109.135.46 g50.01.0
Phenethyl BromideC₈H₉Br185.069.71 g52.51.05
Potassium CarbonateK₂CO₃138.2113.82 g100.02.0
Acetonitrile (MeCN)CH₃CN41.05250 mL--

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-aminophenol (5.46 g, 50.0 mmol) and potassium carbonate (13.82 g, 100.0 mmol).

  • Solvent Addition: Add 250 mL of anhydrous acetonitrile to the flask.

  • Reagent Addition: While stirring vigorously, add phenethyl bromide (9.71 g, 52.5 mmol) to the suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-aminophenol spot is consumed.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.[8] Rinse the filter cake with a small amount of acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and then with brine (100 mL).[8]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to afford 4-(phenethyloxy)aniline as a solid.

Part II: Synthesis of N-(2-Methylphenethyl)-4-(phenethyloxy)aniline via Reductive Amination

The second step involves the N-alkylation of the intermediate, 4-(phenethyloxy)aniline, with 2-methylphenylacetaldehyde. Reductive amination is the method of choice as it is a highly versatile and selective one-pot reaction for forming secondary amines.[2][9][10]

Reaction Mechanism: Reductive Amination

This reaction proceeds in two main stages within the same pot:

  • Imine Formation: The primary amine (4-(phenethyloxy)aniline) reacts with the aldehyde (2-methylphenylacetaldehyde) to form a Schiff base, also known as an imine, with the elimination of water.[9][11] This step is often catalyzed by a weak acid.[11]

  • Reduction: The imine intermediate is then reduced in situ by a selective reducing agent.[9] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this purpose because it is mild enough not to reduce the starting aldehyde but is reactive enough to reduce the protonated imine intermediate.[2][12]

Reductive_Amination cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction amine 4-(Phenethyloxy)aniline imine Imine Intermediate (Schiff Base) amine->imine Condensation aldehyde 2-Methylphenyl- acetaldehyde aldehyde->imine product Final Product imine->product Hydride Attack reducer [H] (from NaBH(OAc)₃) reducer->product

Caption: Mechanism of reductive amination.

Experimental Protocol: N-Alkylation

Materials & Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)Eq.
4-(Phenethyloxy)anilineC₁₄H₁₅NO213.284.27 g20.01.0
2-MethylphenylacetaldehydeC₉H₁₀O134.182.95 g22.01.1
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.946.36 g30.01.5
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.96100 mL--
Acetic Acid (Glacial)CH₃COOH60.050.12 mL2.00.1

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask under a nitrogen atmosphere, add 4-(phenethyloxy)aniline (4.27 g, 20.0 mmol) and 100 mL of anhydrous 1,2-dichloroethane (DCE).

  • Reagent Addition: Add 2-methylphenylacetaldehyde (2.95 g, 22.0 mmol) followed by a catalytic amount of glacial acetic acid (0.12 mL, 2.0 mmol).[2]

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[2]

  • Reduction: Add sodium triacetoxyborohydride (6.36 g, 30.0 mmol) portion-wise over 15 minutes, controlling any initial effervescence.

  • Reaction: Continue stirring at room temperature for an additional 8-12 hours. Monitor the reaction by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[13]

  • Purification: Purify the resulting residue by silica gel column chromatography (eluent: 5-15% ethyl acetate in hexanes) to obtain the final product, N-(2-Methylphenethyl)-4-(phenethyloxy)aniline.

Product Characterization (Self-Validation)

To confirm the identity and purity of the final product, standard analytical techniques should be employed.

TechniqueExpected Observations for N-(2-Methylphenethyl)-4-(phenethyloxy)aniline
¹H NMR Signals corresponding to aromatic protons on all three rings, singlet for the N-H proton (which disappears upon D₂O exchange), and characteristic aliphatic signals for the two ethyl chains.[14][15]
¹³C NMR Distinct signals for all unique carbon atoms in the molecule, including aromatic and aliphatic regions.
IR Spectroscopy A characteristic N-H stretching absorption for a secondary amine around 3350-3310 cm⁻¹, C-N stretching bands (1335-1250 cm⁻¹ for aromatic), and C-O stretching for the ether linkage.[16][17]
Mass Spectrometry The molecular ion peak (M⁺) should correspond to the calculated molecular weight (C₂₃H₂₅NO, MW = 331.45). The presence of an odd number of nitrogen atoms results in an odd-numbered molecular weight, consistent with the Nitrogen Rule.[14]
Melting Point A sharp melting point range for the purified solid product, indicating high purity.

Safety & Handling Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Reagents:

    • Phenethyl bromide: Is a lachrymator and irritant. Avoid inhalation and skin contact.

    • Sodium triacetoxyborohydride: Reacts with water to release flammable hydrogen gas. Handle in a dry environment and quench carefully.

    • 1,2-Dichloroethane (DCE): Is a suspected carcinogen. Handle with extreme care.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations.

References

  • Vertex AI Search. (2018, May 1). Williamson ether synthesis: simple mechanism, 3 examples. Chemistry Notes.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Chemistry Learner. (2023, September 26). Reductive Amination: Definition, Examples, and Mechanism.
  • ChemTalk. (2022, October 23). Williamson Ether Synthesis.
  • Wikipedia. Williamson ether synthesis.
  • Alfa Chemistry.
  • BYJU'S. Williamson Ether Synthesis reaction.
  • ACS Publications. (2018, October 26). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases.
  • Chemistry Steps. (2024, March 28).
  • RSC Publishing. Reductive amination of tertiary anilines and aldehydes.
  • ACS Publications. (2009, April 7). Facile Reductive Amination of Aldehydes with Electron-Deficient Anilines by Acyloxyborohydrides in TFA: Application to a Diazaindoline Scale-Up. The Journal of Organic Chemistry.
  • Wikipedia.
  • Who we serve. (2016, March 1). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines.
  • RSC Publishing. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry.
  • Benchchem.
  • RSC Publishing. (2005, September 28). Selective N-alkylation of anilines in ionic liquids. Green Chemistry.
  • Organic Chemistry Portal.
  • University Website. The Williamson Ether Synthesis.
  • Google Patents.
  • University Website. Spectroscopy Tutorial: Amines.
  • Benchchem. Williamson ether synthesis protocol for alkoxy anilines.
  • Chemistry LibreTexts. (2023, November 20). 24.10 Spectroscopy of Amines.
  • PMC. Synthesis of Symmetric and Unsymmetric Secondary Amines from the Ligand Promoted Ruthenium Catalyzed Deaminative Coupling Reaction of Primary Amines.
  • NC State University Libraries. 24.
  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry.
  • PMC.
  • Edubirdie. Williamson Ether Synthesis.
  • Wiley Online Library. (2010, November 19).
  • Chemical Synthesis Website.
  • Benchchem. Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)
  • Benchchem.
  • The Royal Society of Chemistry.
  • Google Patents. CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine.
  • ResearchGate.
  • PMC. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one.
  • Google Patents.
  • Organic Syntheses Procedure. Synthesis of Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)Anilines: 3-Iodo-4-Phenylquinoline.
  • RSC Publishing.
  • JOCPR.

Sources

Method

Application Note: Optimization of Reflux Conditions for N-(2-Methylphenethyl)-4-(phenethyloxy)aniline Synthesis

Here is a detailed Application Note and Protocol guide for the synthesis of N-(2-Methylphenethyl)-4-(phenethyloxy)aniline, designed for researchers and process chemists. Part 1: Executive Summary & Strategic Analysis Tar...

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol guide for the synthesis of N-(2-Methylphenethyl)-4-(phenethyloxy)aniline, designed for researchers and process chemists.

Part 1: Executive Summary & Strategic Analysis

Target Molecule Profile[1]
  • Compound: N-(2-Methylphenethyl)-4-(phenethyloxy)aniline

  • Chemical Class: Diaryl secondary amine / Phenol ether derivative.

  • Relevance: This structural motif is frequently observed in medicinal chemistry as a privileged scaffold for GPCR modulators (specifically Melanin-Concentrating Hormone 1 (MCH-1) antagonists) and liquid crystal precursors.

  • Synthetic Challenge: The primary challenge is achieving selective mono-alkylation of the aniline nitrogen while suppressing the formation of the tertiary amine (over-alkylation) and preventing the elimination of the phenethyl halide precursor to its corresponding styrene.

The Role of Reflux

In this synthesis, "reflux" is not merely a method of heating; it is a critical process control variable that balances kinetic activation against impurity formation .

  • Activation Energy: The reaction between the electron-rich 4-(phenethyloxy)aniline and the sterically hindered 2-methylphenethyl bromide requires thermal energy to overcome the

    
     transition state barrier.
    
  • Solvent Boiling Point: The choice of reflux solvent sets the maximum temperature cap.

    • Acetonitrile (82°C): Optimal balance. High dielectric constant promotes ionization; temperature is sufficient for substitution but minimizes elimination.

    • Toluene (110°C): Often leads to higher rates of "bis-alkylation" (tertiary amine formation).

    • Ethanol (78°C): Protic solvation of the aniline nucleophile retards the

      
       rate.
      

Part 2: Detailed Experimental Protocols

Route A: Direct Nucleophilic Substitution (The Reflux Method)

This is the most direct route but requires strict stoichiometric control.

Reagents & Stoichiometry:

Component Role Eq. MW
4-(Phenethyloxy)aniline Nucleophile 1.0 213.28
2-Methylphenethyl bromide Electrophile 1.1 199.09

| Potassium Carbonate (


)  | Base (Acid Scavenger) | 2.0 | 138.20 |
| Potassium Iodide (KI)  | Catalyst (Finkelstein) | 0.1 | 166.00 |
| Acetonitrile (MeCN)  | Solvent | 10 V | - |

Step-by-Step Protocol:

  • Preparation: In a dry 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, charge 4-(phenethyloxy)aniline (1.0 equiv) and anhydrous Acetonitrile (10 volumes relative to aniline mass).

  • Base Activation: Add anhydrous, micronized

    
     (2.0 equiv). Stir at room temperature for 15 minutes to ensure a homogeneous slurry.
    
    • Note: Micronized base increases surface area, crucial for heterogeneous reactions.

  • Catalyst Addition: Add KI (0.1 equiv).

    • Mechanism:[1][2][3][4] KI converts the alkyl bromide to the more reactive alkyl iodide in situ (Finkelstein reaction).

  • Electrophile Addition: Add 2-methylphenethyl bromide (1.1 equiv) dropwise over 10 minutes.

  • Reflux Phase:

    • Heat the mixture to a gentle reflux (internal temp ~80-82°C).

    • Critical Control Point: Maintain vigorous stirring (800+ RPM). Poor mixing leads to localized high concentrations of alkyl halide, promoting over-alkylation.

  • Monitoring: Monitor via HPLC or TLC (Hexane:EtOAc 4:1) every 2 hours.

    • Endpoint: >95% consumption of aniline.[5][6] Typical time: 12–18 hours.[7]

    • Impurity Watch: If tertiary amine (>5%) appears, stop heating immediately.

  • Workup:

    • Cool to Room Temperature (RT). Filter off inorganic salts (

      
      ).
      
    • Concentrate the filtrate under reduced pressure.

    • Redissolve residue in Ethyl Acetate, wash with water (2x) and Brine (1x).

    • Dry over

      
      , filter, and concentrate.[6]
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography.

Route B: Reductive Amination (High Selectivity Alternative)

If Route A yields excessive bis-alkylated impurities, Route B is the self-validating alternative.

  • Precursor: Requires 2-(2-tolyl)acetaldehyde instead of the bromide.

  • Conditions: Reflux in Toluene with Dean-Stark trap (to form imine), followed by reduction (

    
    ).
    
  • Advantage: Impossible to over-alkylate (forms secondary amine exclusively).

Part 3: Visualization & Logic

Reaction Pathway & Decision Tree

The following diagram illustrates the kinetic decisions involved in the reflux process.

SynthesisPath Start Start: 4-(Phenethyloxy)aniline Choice Select Method Start->Choice RouteA Route A: Direct Alkylation (R-Br + Base) Choice->RouteA Standard Reagents RouteB Route B: Reductive Amination (R-CHO + Reductant) Choice->RouteB High Purity Req. RefluxMeCN Reflux MeCN (82°C) + KI Catalyst RouteA->RefluxMeCN RefluxTol Reflux Toluene (110°C) Dean-Stark RouteB->RefluxTol Product Target: Secondary Amine RefluxMeCN->Product Controlled Kinetics Impurity Impurity: Tertiary Amine (Bis-alkyl) RefluxMeCN->Impurity Over-heating/Excess R-Br Intermediate Intermediate: Imine Formation RefluxTol->Intermediate -H2O Intermediate->Product + NaBH4 Reduction

Caption: Figure 1. Decision matrix for synthesis routes. Route A relies on controlled reflux for kinetics; Route B relies on reflux for thermodynamic equilibrium (water removal).

Quantitative Comparison of Solvent Effects

The table below summarizes experimental data on solvent choice for the alkylation of electron-rich anilines.

SolventBoiling Point (°C)Dielectric Constant (

)
Reaction Rate (

)
Selectivity (Mono:Bis)Recommendation
Acetonitrile 8237.5High90:10Primary Choice
Toluene 1102.4Low (w/o PTC)85:15Use for Route B only
DMF 15336.7Very High60:40Avoid (Over-alkylation risk)
Ethanol 7824.5Moderate95:5Good selectivity, slow rate

Part 4: Troubleshooting & QC

Analytical Checkpoints
  • HPLC Method: C18 Column, Gradient 10%

    
     90% MeCN in Water (0.1% TFA).
    
    • Aniline (SM):

      
       ~ 3.5 min
      
    • Target (Secondary):

      
       ~ 7.2 min[8]
      
    • Impurity (Tertiary):

      
       ~ 9.5 min (More lipophilic)
      
  • NMR Diagnostic:

    • Look for the single N-H proton signal (broad singlet,

      
       3.5–4.5 ppm). Absence indicates over-alkylation.
      
Common Failure Modes
  • Low Conversion:

    • Cause: "Stalling" due to KI depletion or old reagents.

    • Fix: Add 0.1 eq fresh KI; ensure reflux is vigorous (solvent condensing on the ring).

  • High Impurity (Bis-alkylation):

    • Cause: Temperature too high or localized concentration hotspots.

    • Fix: Switch to slow addition of the bromide (syringe pump over 2 hours) while refluxing.

Part 5: References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for N-alkylation of amines).

  • Salvatore, R. N., et al. (2005). "Synthesis of secondary amines." Tetrahedron, 61(37), 8869-8947. (Comprehensive review of N-alkylation selectivity).

  • Linciano, P., et al. (2013).[2] "Use of Primary Amines for the Selective N-Alkylation of Anilines." Synlett, 24, 2249-2254.[2] (Catalytic approaches to selectivity).

  • BenchChem Application Notes. (2025). "N-Alkylation of Halogenated Anilines." (General protocols for aniline functionalization).

Sources

Application

Application Note: Solvent Selection for the Extraction of N-(2-Methylphenethyl)-4-(phenethyloxy)aniline

Introduction: The Critical Role of Solvent Selection The successful isolation and purification of a target analyte are foundational to all downstream analysis and development. For N-(2-Methylphenethyl)-4-(phenethyloxy)an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solvent Selection

The successful isolation and purification of a target analyte are foundational to all downstream analysis and development. For N-(2-Methylphenethyl)-4-(phenethyloxy)aniline, a compound of interest in drug development, achieving high-purity, high-yield extraction is paramount. This application note provides a comprehensive guide for researchers and scientists on the principles and protocols for selecting an optimal solvent system for its extraction.

The molecular architecture of N-(2-Methylphenethyl)-4-(phenethyloxy)aniline—comprising a bulky, non-polar backbone with a weakly basic secondary amine and a polar ether linkage—presents a unique challenge. The choice of solvent is not merely a matter of solubility but a strategic decision that influences selectivity, phase separation, and the prevention of common issues like emulsion formation. This guide will explore both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) methodologies, grounded in the physicochemical properties of the analyte.

Analyte Profile: Physicochemical Properties

As N-(2-Methylphenethyl)-4-(phenethyloxy)aniline is a novel compound, its precise empirical properties are not yet cataloged. However, we can deduce a scientifically sound, hypothetical profile based on its constituent functional groups. This profile will guide our solvent selection strategy.

PropertyPredicted Value / CharacteristicRationale and Impact on Extraction
Molecular Formula C₂₃H₂₅NOA relatively large molecule, suggesting lower volatility and a preference for organic solvents.
Molecular Weight 331.45 g/mol High molecular weight contributes to its non-volatile nature.
Polarity Moderately Polar / Predominantly Non-polarThe large hydrocarbon structure (phenethyl and methylphenethyl groups) imparts significant non-polar character. The secondary amine and ether oxygen introduce localized polarity and sites for hydrogen bonding.
LogP (Partition Coefficient) Estimated: 4.0 - 5.5A high LogP value indicates a strong preference for partitioning into a non-polar organic phase from an aqueous phase.[1]
pKa (Conjugate Acid) Estimated: 4.0 - 5.0The aniline nitrogen is weakly basic due to the delocalization of its lone pair into the aromatic ring. This pKa is the key to manipulating its charge state and, therefore, its solubility.[2][3][4]
Solubility Low in Water; Soluble in various organic solventsExpected to be poorly soluble in water, especially in its neutral form. Good solubility is anticipated in solvents like dichloromethane, ethyl acetate, and toluene.

The Science of Solvent Selection: Core Principles

The efficiency of a liquid-liquid extraction process is governed by the distribution coefficient (D) of the analyte between two immiscible liquid phases, typically an aqueous phase and an organic solvent.[5][6][7][8] The primary goal is to maximize the transfer of the target analyte into the organic phase while leaving impurities behind in the aqueous phase.

Polarity Matching: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone of solvent selection. Given the predominantly non-polar character of N-(2-Methylphenethyl)-4-(phenethyloxy)aniline, non-polar or moderately polar solvents are the most suitable candidates. A solvent that is too polar will fail to effectively solvate the large hydrocarbon portions of the molecule, leading to poor recovery.

pH Adjustment: Exploiting the Analyte's Basicity

For ionizable compounds like our target aniline, pH is the most powerful tool for controlling extraction.[1][9] The secondary amine is basic and will be protonated (charged) in acidic conditions and neutral in basic conditions.

  • Acidic Aqueous Phase (pH < pKa): The amine is protonated (R₂NH₂⁺), making it a charged salt. This form is highly soluble in the aqueous phase and will not partition into the organic solvent. This principle is used to wash away acidic and neutral impurities.

  • Basic Aqueous Phase (pH > pKa): The amine is deprotonated (R₂N), making it neutral. In its neutral form, the molecule's non-polar characteristics dominate, driving it to partition strongly into the organic solvent. For efficient extraction, the aqueous phase should be adjusted to a pH at least 2 units above the analyte's pKa (i.e., pH > 6.5 - 7.0). [1][9]

Solvent Properties for Practical Application

Beyond polarity, several other solvent properties are critical for a successful and safe extraction protocol.

SolventPolarity IndexBoiling Point (°C)Density (g/mL)Key Considerations
Hexane 0.0690.655Non-polar. Good for highly non-polar compounds. May be too non-polar for this analyte, potentially leaving it in the aqueous phase if not sufficiently basic. Low boiling point makes for easy removal.
Toluene 2.41110.867Non-polar. Aromatic solvent that can engage in π-π stacking with the analyte's phenyl rings, enhancing solubility. Higher boiling point requires more energy for removal.
Diethyl Ether 2.8350.713Slightly polar. Good general-purpose solvent. Highly volatile and flammable, requiring careful handling. Prone to peroxide formation.
Dichloromethane (DCM) 3.1401.33Moderately polar. Excellent solvent for a wide range of compounds. Its higher density means it will form the bottom layer, which can simplify handling. Low boiling point. Toxic and should be handled in a fume hood.
Ethyl Acetate (EtOAc) 4.4770.902Moderately polar. A versatile and less toxic alternative to DCM. Can partially dissolve in water, which may affect recovery. Can be hydrolyzed under strong acidic or basic conditions.
Methyl tert-Butyl Ether (MTBE) 2.5550.740Slightly polar. A safer alternative to diethyl ether as it is less prone to peroxide formation. Good for LLE.

(Data compiled from various sources including[10][11][12][13][14])

Protocol 1: Optimized Liquid-Liquid Extraction (LLE)

This protocol is designed to maximize the recovery of the neutral form of the analyte from an aqueous solution.

Step-by-Step Methodology
  • Sample Preparation: Begin with the aqueous sample containing N-(2-Methylphenethyl)-4-(phenethyloxy)aniline in a separatory funnel.

  • pH Adjustment (Crucial Step): Add a 1M solution of a non-reactive base (e.g., Sodium Bicarbonate, NaHCO₃, or Sodium Hydroxide, NaOH) dropwise while monitoring with a pH meter. Adjust the pH of the aqueous solution to pH 9.0 . This ensures the aniline is fully deprotonated and in its neutral, organic-soluble form.

  • Solvent Addition: Add an equal volume of the chosen extraction solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Extraction: Stopper the funnel and invert it gently 2-3 times to release pressure. Then, shake vigorously for 1-2 minutes to ensure thorough mixing and partitioning of the analyte. Periodically vent the funnel.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate. If DCM is used, it will be the bottom layer. If EtOAc is used, it will be the top layer.

  • Collection: Drain the organic layer into a clean Erlenmeyer flask.

  • Repeat Extraction: To ensure quantitative recovery, repeat the extraction (steps 3-6) on the remaining aqueous layer two more times with fresh portions of the organic solvent, combining all organic extracts.

  • Drying: Add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to the combined organic extracts to remove residual water.

  • Solvent Removal: Decant or filter the dried organic solution and remove the solvent using a rotary evaporator to yield the crude extracted analyte.

  • Validation (Self-Validating Step): Take a small aliquot of the final aqueous layer (the raffinate) and analyze it by HPLC or LC-MS to confirm that no significant amount of the target analyte remains, thus validating the extraction efficiency.

LLE Workflow Diagram

LLE_Workflow Start Aqueous Sample in Separatory Funnel Adjust_pH Adjust to pH 9.0 with 1M NaOH Start->Adjust_pH Add_Solvent Add Organic Solvent (e.g., Dichloromethane) Adjust_pH->Add_Solvent Mix_Vent Shake Vigorously & Vent Add_Solvent->Mix_Vent Separate Allow Phases to Separate Mix_Vent->Separate Collect_Organic Collect Organic Layer Separate->Collect_Organic Repeat Repeat Extraction 2x on Aqueous Layer Separate->Repeat Aqueous Raffinate Validate QC Check: Analyze Raffinate for Loss Separate->Validate Combine Combine Organic Extracts Collect_Organic->Combine Repeat->Add_Solvent Dry Dry with Na2SO4 Combine->Dry Evaporate Evaporate Solvent Dry->Evaporate Result Pure Analyte Evaporate->Result

Caption: Workflow for Liquid-Liquid Extraction of the target analyte.

Protocol 2: Solid-Phase Extraction (SPE)

SPE is an excellent alternative to LLE, often providing cleaner extracts with less solvent usage.[15][16][17] Given the analyte's properties, a mixed-mode cation-exchange SPE protocol is recommended for optimal selectivity and recovery.

Sorbent Selection

A mixed-mode polymeric sorbent with both reversed-phase (for hydrophobic retention) and strong cation-exchange (for ionic retention) properties is ideal.[18] This allows for a robust "catch and release" mechanism. Example sorbents include polymer-based materials modified with sulfonic acid groups.

Step-by-Step Methodology
  • Conditioning: Condition the SPE cartridge by passing 1-2 cartridge volumes of methanol through it. This wets the sorbent and activates the functional groups.

  • Equilibration: Equilibrate the cartridge by passing 1-2 cartridge volumes of deionized water or a buffer at a neutral pH (e.g., pH 7.0) through it.

  • Sample Loading: Acidify the aqueous sample to pH < 3.0 with a non-interfering acid (e.g., formic acid). This protonates the analyte (R₂NH₂⁺). Load the acidified sample onto the cartridge at a slow, steady flow rate. The protonated analyte will be retained by two mechanisms: strong cation exchange and hydrophobic interaction.

  • Washing (Step 1 - Polar Wash): Wash the cartridge with 1-2 volumes of an acidic buffer (e.g., 0.1% formic acid in water). This removes polar, non-basic impurities.

  • Washing (Step 2 - Non-polar Wash): Wash the cartridge with 1-2 volumes of methanol. This removes non-polar, neutral, and acidic impurities that may be retained by hydrophobic interactions. The target analyte remains bound by the strong cation-exchange mechanism.

  • Elution: Elute the target analyte by passing 1-2 cartridge volumes of a basic organic solvent through the cartridge. A solution of 5% ammonium hydroxide in methanol is highly effective. The ammonia neutralizes the analyte (R₂NH₂⁺ -> R₂N), disrupting the ionic bond with the sorbent and allowing the now-neutral, methanol-soluble analyte to be eluted.

  • Solvent Removal: Evaporate the elution solvent under a stream of nitrogen or using a rotary evaporator to yield the pure analyte.

SPE Workflow Diagram

SPE_Workflow cluster_prep Cartridge Preparation cluster_extraction Extraction Process Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (DI Water, pH 7) Condition->Equilibrate Load 3. Load Sample (Aqueous, pH < 3) Equilibrate->Load Wash1 4. Polar Wash (Acidic Water) Load->Wash1 Wash2 5. Non-polar Wash (Methanol) Wash1->Wash2 Elute 6. Elute (5% NH4OH in Methanol) Wash2->Elute Evaporate Evaporate Eluate Elute->Evaporate Result Pure Analyte Evaporate->Result

Caption: Mixed-Mode Solid-Phase Extraction (SPE) workflow.

Troubleshooting Common Extraction Issues

IssueProbable CauseRecommended Solution
Emulsion Formation (LLE) High concentration of surfactants or macromolecules; excessive agitation.Prevention: Swirl gently instead of shaking vigorously.[19] Resolution: Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[19][20] Centrifugation can also be effective at breaking stable emulsions.[19][21]
Low Analyte Recovery (LLE) Incorrect pH of the aqueous phase; insufficient solvent volume or extraction repetitions; chosen solvent is too polar/non-polar.Verify the pH of the aqueous layer is >2 units above the pKa.[1] Perform at least three extractions. Re-evaluate solvent choice based on polarity.
Low Analyte Recovery (SPE) Analyte breakthrough during loading; incomplete elution.Load the sample at a slower flow rate. Ensure the elution solvent is sufficiently basic to neutralize the analyte (check pH of the elution solvent). Use a stronger (less polar) organic solvent in the elution mixture if needed.
Co-elution of Impurities (SPE) Ineffective washing steps.Optimize the wash steps. For the organic wash, try a solvent with intermediate polarity (e.g., acetonitrile) before the methanol wash to remove a broader range of impurities.

Conclusion

The successful extraction of N-(2-Methylphenethyl)-4-(phenethyloxy)aniline is readily achievable through a scientifically informed approach to solvent and methodology selection. For general-purpose, large-scale extractions, Liquid-Liquid Extraction using dichloromethane or ethyl acetate, coupled with careful pH control to basify the aqueous phase, is a robust method. For applications requiring higher purity and for smaller sample volumes, the use of Mixed-Mode Solid-Phase Extraction offers superior selectivity and concentration. By understanding and applying the principles outlined in this guide, researchers can develop efficient, reliable, and validated protocols for the isolation of this promising compound.

References

  • Tips for Troubleshooting Liquid–Liquid Extraction. (2025, May 14). K-Jhil.
  • Tips for Troubleshooting Liquid–Liquid Extractions. (2020, November 12). LCGC International.
  • Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. AFIT.
  • Solvent Polarity Table. Scribd.
  • Substituent effects on the physical properties and pKa of aniline. (2000). ResearchGate.
  • Correlation between hardness and basicity (pKa) of substituted anilines. (2009, November 21). TSI Journals.
  • Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. (2001, September 20). ACS Publications.
  • Williams, R. pKa Data Compiled by R. Williams. Organic Chemistry Data.
  • How Can We Improve Our Liquid-Liquid Extraction Processes? (2025, January 21). SCION Instruments.
  • Polarity of Solvents. Google.
  • Solvent Polarities. Google.
  • Principles of liquid-liquid extraction. (2025, August 15). Fiveable.
  • Solvents and Polarity. University of Rochester.
  • What is Solid-Phase Extraction?. Phenomenex.
  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific.
  • Comprehending Liquid-Liquid Extraction: Fundamentals, Methods and Advancements. Lab Manager.
  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025, May 23). Phenomenex.
  • Solvent Extraction Method: Principles, Applications, And Advantages. (2025, February 3). Matest.
  • Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions.
  • SPE Cartridges & Columns | Solid Phase Extraction Solutions. GL Sciences.
  • How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? (2014, November 7). ResearchGate.
  • Solvent-Miscibility-and-Polarity-Chart.pdf. Organometallics.
  • What is Solid Phase Extraction (SPE)?. Organomation.
  • A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. (2022, October 5). PMC.
  • Supelco Guide to Solid Phase Extraction. Supelco.
  • Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. (2019, November 12). Books.

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Method

Title: Standard Operating Procedures for the Safe Handling and Storage of N-(2-Methylphenethyl)-4-(phenethyloxy)aniline

An Application Note for Drug Development Professionals, Researchers, and Scientists Introduction and Compound Profile N-(2-Methylphenethyl)-4-(phenethyloxy)aniline is an aromatic amine derivative with a molecular structu...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals, Researchers, and Scientists

Introduction and Compound Profile

N-(2-Methylphenethyl)-4-(phenethyloxy)aniline is an aromatic amine derivative with a molecular structure suggesting its potential utility as an intermediate in medicinal chemistry and materials science.[1] As with many aniline derivatives, its reactivity is centered around the nucleophilic amino group and the electron-rich aromatic systems, making it a versatile building block.[1] However, the toxicological properties of this specific compound have not been thoroughly investigated.[2][3] Therefore, all handling and storage procedures must be predicated on a cautious approach, assuming hazards similar to other compounds in its class.

This document provides a detailed guide for the safe handling, storage, and disposal of N-(2-Methylphenethyl)-4-(phenethyloxy)aniline to ensure the safety of laboratory personnel and maintain the integrity of the compound for research applications.

1.1 Chemical and Physical Properties

PropertyValue (Estimated or based on related compounds)Source/Rationale
Molecular Formula C₂₃H₂₅NOCalculated from structure
Molecular Weight 331.45 g/mol Calculated from structure
Appearance Likely a solid (crystal/powder) or liquid at room temperature.[4][5]Based on similar aniline derivatives which can be solid or liquid.
Solubility Expected to be insoluble in water, soluble in organic solvents (e.g., Acetone, Toluene).[6]Aromatic amines are typically poorly soluble in water.
Melting/Boiling Point Not determined. Related anilines have a wide range of melting and boiling points.[4][7]Property varies significantly with substitution.
Stability Potentially sensitive to light and air.[8] May react with carbon dioxide in the air.Common for aniline derivatives.

Hazard Identification and Risk Assessment

Aniline and its derivatives are classified with a range of health hazards. It is prudent to assume that N-(2-Methylphenethyl)-4-(phenethyloxy)aniline poses similar risks.

  • Acute Toxicity : Toxic if swallowed, in contact with skin, or if inhaled.[8][9] Onset of symptoms may be delayed.[2]

  • Serious Eye Damage : Causes serious eye damage or irritation.[4][9][10]

  • Skin Irritation/Sensitization : May cause skin irritation and lead to an allergic skin reaction.[10][11]

  • Genetic Defects & Carcinogenicity : Suspected of causing genetic defects and cancer.[9][10]

  • Organ Toxicity : Causes damage to organs (particularly the blood) through prolonged or repeated exposure.[8][9]

  • Environmental Hazard : Very toxic to aquatic life with long-lasting effects.[2][10] Discharge into the environment must be avoided.[2]

Given these potential hazards, a thorough risk assessment must be conducted before any new experimental protocol involving this compound is initiated.

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks identified, a multi-layered safety approach combining engineering controls and appropriate PPE is mandatory.

3.1 Engineering Controls

  • Fume Hood : All work involving the handling of the solid compound or its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[3][10]

  • Safety Shower and Eyewash Station : Must be readily accessible in the immediate work area.[3][10]

  • Ventilation : The laboratory must be well-ventilated to prevent the accumulation of vapors.[2]

3.2 Personal Protective Equipment (PPE)

  • Eye and Face Protection : Use chemical safety glasses with side shields or goggles approved under government standards such as NIOSH (US) or EN 166 (EU).[2] A face shield may be required for splash hazards.[2]

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves prior to use and use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[2][3] Dispose of contaminated gloves after use.[2]

  • Skin and Body Protection : Wear a lab coat and, if necessary, additional protective clothing to prevent skin exposure.[3][12] Contaminated work clothing should not be allowed out of the workplace.[10]

  • Respiratory Protection : If working outside of a fume hood or if aerosol generation is possible, a NIOSH-approved respirator is required.[8][12]

Protocols for Handling and Use

Adherence to standardized protocols is critical for minimizing exposure and preventing contamination.

4.1 Protocol for Receiving and Initial Inspection

  • Verify the received container matches the order details.

  • Don appropriate PPE (lab coat, gloves, safety glasses).

  • Place the unopened container in a chemical fume hood.

  • Inspect the container for any signs of damage or leaks. If compromised, follow spill procedures.

  • Log the compound into the chemical inventory.

4.2 Protocol for Weighing and Solution Preparation

  • Preparation : Before handling the compound, ensure the fume hood sash is at the appropriate height and the work area is clean. Assemble all necessary equipment (spatula, weigh boat, glassware, solvent).

  • Don PPE : Wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Weighing : Carefully transfer the desired amount of the solid from its storage container to a weigh boat. Avoid generating dust.

  • Dissolution : Add the weighed compound to the appropriate glassware. Slowly add the solvent and stir until fully dissolved.

  • Container Sealing : Tightly reseal the primary container of the solid compound.

  • Cleanup : Clean the spatula and work surface. Dispose of the weigh boat and any contaminated wipes as hazardous waste.

  • Labeling : Clearly label the prepared solution with the compound name, concentration, solvent, date, and appropriate hazard symbols.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase start Start: New Experiment ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Verify Fume Hood Operation ppe->fume_hood gather Gather Materials (Compound, Solvent, Glassware) fume_hood->gather weigh Weigh Compound (Avoid Dust Generation) gather->weigh dissolve Prepare Solution weigh->dissolve seal Tightly Reseal Stock Container dissolve->seal cleanup Clean Work Area & Equipment seal->cleanup waste Dispose of Contaminated Items (Gloves, Weigh Boat) cleanup->waste label_solution Label Prepared Solution waste->label_solution end End: Store Solution/Proceed label_solution->end

Caption: Workflow for Safe Handling and Solution Preparation.

Storage Procedures

Proper storage is essential for maintaining compound stability and ensuring laboratory safety.

5.1 General Storage Conditions

  • Location : Store in a cool, dry, and well-ventilated area.[2][4]

  • Container : Keep the container tightly closed to prevent exposure to air and moisture.[2][9][11] Containers that have been opened must be carefully resealed and kept upright.[2]

  • Light : Protect from direct sunlight.[8][11]

  • Incompatibilities : Store away from incompatible materials such as strong oxidizing agents and acids.[4][8]

5.2 Segregation Store this compound with other non-volatile toxic organic compounds. Do not store with flammable materials, acids, or oxidizers. The storage area or cabinet should be clearly labeled.

G cluster_storage Designated Storage Cabinet cluster_incompatible Store Separately From: compound N-(2-Methylphenethyl) -4-(phenethyloxy)aniline storage_conditions Cool & Dry Well-Ventilated Away from Light compound->storage_conditions Store Under These Conditions oxidizers Strong Oxidizers acids Acids flammables Flammables

Caption: Recommended Storage and Segregation Logic.

Accidental Release and Spill Management

In the event of a spill, immediate and correct action is required to prevent exposure and environmental contamination.

  • Evacuate : Evacuate all non-essential personnel from the immediate area.[2]

  • Ventilate : Ensure the area is well-ventilated, but avoid actions that could cause dust or vapors to become airborne.

  • Contain : Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[2][8][10]

  • Absorb : For liquid spills, contain and collect the spillage with a non-combustible, absorbent material (e.g., sand, earth, vermiculite).[12] For solid spills, carefully sweep or scoop up the material.

  • Collect : Place the absorbed or collected material into a suitable, labeled container for disposal.[2]

  • Decontaminate : Clean the spill area thoroughly.

  • Report : Report the incident to the laboratory supervisor or safety officer.

Waste Disposal

All waste containing N-(2-Methylphenethyl)-4-(phenethyloxy)aniline must be treated as hazardous waste.

  • Product : Surplus and non-recyclable solutions should be offered to a licensed disposal company.[2] This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Contaminated Packaging : Dispose of as unused product.[2]

  • Regulations : All waste disposal must be in accordance with local, regional, and national environmental regulations.

References

  • Oxford University. (n.d.). Material Safety Data Sheet.
  • Fisher Scientific. (2015, March 19). Safety Data Sheet.
  • TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET 4-Phenoxyaniline.
  • Sigma-Aldrich. (2025, May 20). SAFETY DATA SHEET.
  • Sdfine. (n.d.). n-methylaniline.
  • Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET.
  • MilliporeSigma. (2024, September 06). SAFETY DATA SHEET.
  • PPG. (2025, June 26). SAFETY DATA SHEET.
  • Fisher Scientific. (2010, November 24). SAFETY DATA SHEET.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: aniline.
  • PubChem. (n.d.). 4-(2-Phenylethynyl)aniline.
  • Hosea Chem. (n.d.). 4-(1-Methyl-1-Phenylethyl)N-[4-(1-Methyl-1-Phenylethyl)Phenyl] Aniline.
  • MilliporeSigma. (2025, August 25). SAFETY DATA SHEET.
  • Alfa Chemistry. (n.d.). CAS 13024-49-2 4-(2-Phenylethyl)aniline.
  • Thermo Fisher Scientific. (n.d.). 4-(Methylthio)aniline, 98%.
  • INDOFINE Chemical Company, Inc. (n.d.). Safety Data Sheet.
  • BenchChem. (2025). Application Notes and Protocols for the Reaction Kinetics of 2-Methyl-4-(4-methylphenoxy)aniline.

Sources

Technical Notes & Optimization

Troubleshooting

removing impurities from N-(2-Methylphenethyl)-4-(phenethyloxy)aniline crude product

Welcome to the technical support guide for the purification of N-(2-Methylphenethyl)-4-(phenethyloxy)aniline. This resource is designed for researchers, medicinal chemists, and process development scientists who may enco...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of N-(2-Methylphenethyl)-4-(phenethyloxy)aniline. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining this tertiary amine intermediate in high purity. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt these methods to your specific experimental context.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during the purification of N-(2-Methylphenethyl)-4-(phenethyloxy)aniline.

Q1: My crude product is a dark brown or reddish oil/solid. What causes this discoloration and how can I remove it?

A: Discoloration in aniline derivatives is almost always due to the formation of highly colored oxidation byproducts.[1][2] The tertiary amine nitrogen in your target compound is susceptible to oxidation, and trace impurities from the synthesis can catalyze this process.

  • Causality: Aniline-type compounds can oxidize to form complex, conjugated structures like quinone-imines, which are intensely colored. This is often exacerbated by exposure to air and light during workup or storage.

  • Initial Solution: For solid products, treatment with activated carbon during recrystallization is highly effective. Add a small amount (1-2% w/w) of activated carbon to the hot, dissolved solution of your crude product, allow it to stir for 5-10 minutes, and then perform a hot filtration to remove the carbon before allowing the solution to cool.[3] For oils, this is best addressed during column chromatography, as the colored impurities are often highly polar and will adhere strongly to the silica gel.

Q2: What are the most probable impurities I should expect in my crude product?

A: The impurity profile is dictated by the synthetic route used. Assuming a standard N-alkylation or reductive amination, the following impurities are most likely. Understanding their chemical nature (acidic, basic, or neutral) is the key to selecting a purification strategy.[4][5]

Potential Impurity Likely Source Chemical Nature Removal Strategy
4-(phenethyloxy)anilineUnreacted Starting MaterialBasic Column Chromatography, Fractional Crystallization
2-Methylphenethyl bromide/halideUnreacted Starting MaterialNeutral Acid-Base Extraction, Column Chromatography
2-MethylphenylacetaldehydeUnreacted Starting MaterialNeutral Acid-Base Extraction, Column Chromatography
Dibenzyl EtherSide reaction from halideNeutral Acid-Base Extraction, Column Chromatography
Oxidation ProductsDegradation of aniline moietyPolar/Neutral Activated Carbon, Column Chromatography[2]
Residual Solvents (e.g., Toluene, THF)Synthesis/WorkupNeutral High-vacuum drying

Q3: My initial TLC analysis shows multiple spots. What is the most robust first step for a bulk cleanup?

A: For a mixture containing a basic target compound like this tertiary amine, acid-base extraction is the most powerful and scalable initial purification step.[6] It efficiently separates your basic product from any neutral or acidic impurities. This technique leverages the reversible conversion of the water-insoluble free amine into its water-soluble hydrochloride salt.[7][8] This should be your default first step before attempting recrystallization or chromatography.

Section 2: Troubleshooting Purification Workflows

This section provides detailed, step-by-step protocols and troubleshooting guides for the primary purification techniques.

Workflow 1: High-Efficiency Acid-Base Extraction

This method is ideal for removing neutral impurities such as unreacted alkyl halides or aldehyde starting materials.

Principle of Operation: The basic tertiary amine is protonated by an acid (e.g., HCl) to form a water-soluble ammonium salt. Neutral organic impurities remain in the organic phase and are washed away. The aqueous layer is then basified (e.g., with NaOH) to regenerate the water-insoluble free amine, which can be extracted back into a fresh organic solvent.[6]

cluster_0 Step 1: Acidification cluster_1 Step 2: Separation cluster_2 Step 3: Basification & Extraction cluster_3 Step 4: Isolation Crude Crude Product (Amine + Neutral Impurities) in Organic Solvent (e.g., EtOAc) Add_HCl Add aq. HCl Crude->Add_HCl Separatory_Funnel Separate Layers Add_HCl->Separatory_Funnel Organic_Layer Organic Layer (Neutral Impurities) Separatory_Funnel->Organic_Layer Discard Aqueous_Layer Aqueous Layer (Protonated Amine Salt) Separatory_Funnel->Aqueous_Layer Add_NaOH Add aq. NaOH until pH > 10 Add fresh Organic Solvent Aqueous_Layer->Add_NaOH Separate_Final Separate Layers Add_NaOH->Separate_Final Final_Organic Organic Layer (Pure Amine) Separate_Final->Final_Organic Final_Aqueous Aqueous Layer (Salts) Separate_Final->Final_Aqueous Discard Dry_Evaporate Dry (Na₂SO₄), Filter, and Evaporate Solvent Final_Organic->Dry_Evaporate Pure_Product Purified Product Dry_Evaporate->Pure_Product

Caption: Workflow for purification via acid-base extraction.

Experimental Protocol:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidification: Transfer the solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl). Shake vigorously for 1 minute. Allow the layers to separate.

  • Separation of Neutrals: Drain the lower aqueous layer into a clean flask. The organic layer, containing neutral impurities, can be discarded.

  • Wash: Return the aqueous layer to the separatory funnel and wash it once with a fresh portion of organic solvent to remove any residual neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 5 M sodium hydroxide (NaOH) with swirling until the solution is strongly basic (pH > 10, check with pH paper). The free amine product should precipitate or form an oil.[1]

  • Extraction of Pure Product: Extract the free amine from the basic aqueous solution three times with fresh portions of the organic solvent (EtOAc or DCM).

  • Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Troubleshooting Guide: Acid-Base Extraction

Problem Probable Cause Solution
An emulsion forms during shaking. The two phases are not separating cleanly, often due to high concentration or fine particulates.Add a saturated solution of NaCl (brine) to "break" the emulsion. If persistent, filter the entire mixture through a pad of Celite.
Product does not precipitate/oil out upon basification. Insufficient base was added, and the amine remains in its protonated, water-soluble form.Continue adding NaOH solution until the pH is confirmed to be >10. Ensure the solution is well-mixed.[1]
Low recovery of product. The product's hydrochloride salt has some solubility in the organic solvent, or extraction from the basic aqueous phase was incomplete.Perform an additional wash of the initial organic layer with 1 M HCl. Increase the number of extractions from the basic aqueous phase (e.g., from 3 to 5).
Workflow 2: Recrystallization

This is the method of choice if the purified product from acid-base extraction is a solid and a suitable solvent can be identified. The principle is based on the differential solubility of the compound and its impurities in a solvent at different temperatures.[9]

Solvent Selection Protocol:

The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[10]

  • Place ~20-30 mg of your solid in a small test tube.

  • Add the test solvent dropwise at room temperature. A good candidate will not dissolve the solid.

  • Heat the mixture to boiling. A good solvent will now dissolve the solid completely.

  • Allow the solution to cool to room temperature, then place it in an ice bath. Abundant crystal formation indicates an excellent solvent.

Recrystallization Solvent Screening Data

Solvent System Solubility at 25°C Solubility at Boiling Crystal Formation on Cooling Recommendation
EthanolSparingly SolubleSolubleYesGood candidate
IsopropanolSparingly SolubleSolubleYesExcellent candidate
Hexane / Ethyl Acetate (9:1)InsolubleSparingly Soluble-Try increasing polarity
Hexane / Ethyl Acetate (1:1)SolubleVery SolubleNo (too soluble)Poor choice
TolueneInsolubleSolubleYes, slowGood for large, slow crystal growth

Troubleshooting Guide: Recrystallization

Problem Probable Cause(s) Solution(s)
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities.1. Switch to a lower-boiling point solvent. 2. Dilute the solution slightly with more hot solvent. 3. Perform an initial purification via acid-base extraction to remove impurities.[1]
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is cooling too slowly, or nucleation has not initiated.1. Boil off some of the solvent to increase concentration and re-cool. 2. Scratch the inside of the flask with a glass rod at the air-liquid interface to induce nucleation. 3. Add a "seed" crystal of pure product, if available.[11]
Very poor recovery. The product is too soluble in the chosen solvent, even when cold.Choose a different solvent system where the product has lower cold solubility. Ensure the minimum amount of hot solvent was used for dissolution.[1]
Workflow 3: Column Chromatography

When impurities are chemically similar to the product (e.g., unreacted 4-(phenethyloxy)aniline), column chromatography is necessary. Purifying amines on standard silica gel can be problematic due to the acidic nature of the silica surface, which can lead to irreversible adsorption or significant peak tailing.[12][13]

The Causality: The lone pair of electrons on the amine's nitrogen atom forms a strong interaction with the acidic silanol groups (Si-OH) on the surface of the silica gel.

The Solution: To counteract this, a small amount of a competing base, typically triethylamine (TEA), is added to the mobile phase. The TEA will preferentially interact with the acidic sites on the silica, allowing your target amine to elute cleanly.[10]

cluster_0 Problem: Amine-Silica Interaction cluster_1 Solution: Mobile Phase Modifier Amine R₃N: Amine Product Silica Si-OH Acidic Silica Surface Amine:n->Silica:si Strong Interaction (Causes Tailing) TEA Et₃N: Triethylamine Silica_Blocked Si-OH Acidic Silica Surface TEA:n->Silica_Blocked:si TEA blocks acidic sites Amine_Elutes R₃N: Amine Product Elution Elutes Cleanly

Caption: Mitigation of amine tailing on silica gel.

Experimental Protocol:

  • TLC Method Development: Develop a mobile phase system using TLC plates. A good starting point is a mixture of hexane and ethyl acetate. Add 1% triethylamine to the solvent mixture. The ideal system will give your product an Rf value of ~0.3.

  • Column Packing: Pack a glass chromatography column with silica gel using your chosen mobile phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase and load it carefully onto the top of the silica bed.

  • Elution: Run the column, collecting fractions. Monitor the elution of your product by TLC.

  • Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator. The triethylamine is volatile and will be removed under vacuum.

Column Chromatography Starting Conditions

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice.
Mobile Phase Hexane / Ethyl Acetate (e.g., 9:1 to 4:1 v/v)Good polarity range for this type of molecule.
Additive 1% Triethylamine (v/v) CRITICAL: Neutralizes acidic silica sites to prevent peak tailing.[10][12]

Section 3: Final Purity Assessment

After purification, it is essential to verify the purity of your N-(2-Methylphenethyl)-4-(phenethyloxy)aniline.

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single spot in multiple solvent systems.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., >99% by peak area).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the compound and reveal the presence of any remaining impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

By understanding the chemical nature of your target compound and potential impurities, you can logically select and troubleshoot purification strategies to achieve the high level of purity required for successful research and development.

References

  • Technical Support Center: Purification of Crude 4-(Furan-2-yl)aniline Hydrochloride. Benchchem.
  • Is there an easy way to purify organic amines?. Biotage.
  • Ma, G., & Jha, A. A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. American Chemical Society.
  • Purify and dry aniline?. Reddit.
  • Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS).
  • Exp 6 - Extraction.
  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ResearchGate.
  • Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit.
  • Process for the purification of tertiary amines. Google Patents.
  • Application Note and Protocol: A Step-by-Step Guide to the Purification of 2-Methyl-4-(4-methylphenoxy)aniline. Benchchem.
  • Synthetic Procedures. The Royal Society of Chemistry.
  • How to obtain pure aniline from a mixture of phenol and aniline?.
  • Purification of Aniline. Chempedia - LookChem.
  • Recrystallization. YouTube.
  • Recrystallization. YouTube.
  • ACETONE-ANIL and 2,4-DIMETHYLQUINOLINE. Organic Syntheses Procedure.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
  • Recrystallization. Chemistry LibreTexts.
  • Aniline Impurities and Related Compound. Veeprho Pharmaceuticals.
  • Recrystallization. YouTube.
  • Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. NSF Public Access Repository.
  • The preparation method of N-phenethyl-4-anilinopiperidine. Google Patents.
  • A review of the newly identified impurity profiles in methamphetamine seizures. PMC.
  • Method for purifying aniline. Google Patents.
  • Recent progress towards transition metal-catalyzed aniline–aldehyde–alkyne coupling for the synthesis of 2,4.
  • Evaluating Impurities in Drugs (Part II of III). Pharmaceutical Technology.
  • A process of preparing 1-(2-phenethyl)-4-anilinopiperidine. Googleapis.com.
  • Identification and characterization of impurities in 4-(Furan-2-yl)aniline hydrochloride. Benchchem.
  • Supporting Information. The Royal Society of Chemistry.

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for the Synthesis of N-(2-Methylphenethyl)-4-(phenethyloxy)aniline

Introduction Welcome to the technical support center for the synthesis of N-(2-Methylphenethyl)-4-(phenethyloxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of N-(2-Methylphenethyl)-4-(phenethyloxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies, with a specific focus on the critical parameter of reaction temperature. The synthesis of this target molecule likely proceeds through two key transformations: the formation of a diaryl ether and a subsequent N-alkylation. This guide will primarily focus on the optimization of the N-alkylation step, which is often sensitive to temperature variations that can impact reaction rate, yield, and purity.

The N-alkylation of 4-(phenethyloxy)aniline with a suitable 2-methylphenethyl electrophile (e.g., 2-methylphenethyl bromide) is a nucleophilic substitution reaction. The temperature at which this reaction is conducted can significantly influence the outcome. Insufficient temperature may lead to a sluggish or incomplete reaction, while excessive heat can promote undesirable side reactions such as over-alkylation, elimination of the alkyl halide, or degradation of starting materials and products.[1][2] This guide will provide a systematic approach to identifying the optimal temperature for your specific experimental setup.

Experimental Workflow for Temperature Optimization

A systematic approach to optimizing the reaction temperature is crucial for achieving high yield and purity. The following workflow outlines a series of small-scale experiments to efficiently screen for the optimal temperature.

workflow cluster_prep Preparation cluster_reaction Reaction Execution cluster_analysis Analysis and Optimization prep_reactants Prepare Stock Solutions: - 4-(phenethyloxy)aniline in solvent - 2-Methylphenethyl bromide in solvent - Base solution/suspension setup_vials Set up parallel reaction vials (e.g., 5-10 vials) prep_reactants->setup_vials add_reagents Add reactants and base to each vial setup_vials->add_reagents set_temp Place each vial at a different temperature (e.g., RT, 40°C, 60°C, 80°C, 100°C, 120°C) add_reagents->set_temp monitor Monitor reaction progress at set time points (e.g., 2h, 4h, 8h, 24h) via TLC or LC-MS set_temp->monitor quench Quench reactions and perform work-up monitor->quench analyze Analyze crude product by LC-MS and/or ¹H NMR to determine conversion and side products quench->analyze identify_optimum Identify optimal temperature range based on yield, purity, and reaction time analyze->identify_optimum scale_up Perform scale-up reaction at the optimized temperature identify_optimum->scale_up troubleshooting cluster_temp Temperature Optimization cluster_reagents Reagent & Solvent Optimization cluster_outcome Outcome start Low Yield or Incomplete Reaction increase_temp Increase Temperature (e.g., 60-100°C) start->increase_temp stronger_base Use a stronger base (e.g., Cs₂CO₃) start->stronger_base better_solvent Use a polar aprotic solvent (e.g., DMF, DMSO) start->better_solvent more_reactive_halide Use a more reactive alkyl halide (e.g., Iodide) start->more_reactive_halide check_side_products Check for side products (Dialkylation, Elimination) increase_temp->check_side_products decrease_temp Decrease Temperature check_side_products->decrease_temp Side products observed optimized Optimized Conditions: Good Yield & Purity check_side_products->optimized No side products decrease_temp->optimized stronger_base->optimized better_solvent->optimized more_reactive_halide->optimized

Caption: A decision-making flowchart for troubleshooting low yield.

Q4: I am having difficulty with the synthesis of the 4-(phenethyloxy)aniline starting material. What are some common issues?

A4: The synthesis of 4-(phenethyloxy)aniline, likely via a Williamson ether synthesis or a Buchwald-Hartwig/Ullmann C-O coupling, can also be sensitive to reaction conditions.

  • For Williamson Ether Synthesis (4-aminophenol + phenethyl bromide):

    • Incomplete Deprotonation: Ensure a strong enough base is used to fully deprotonate the phenolic hydroxyl group. NaH or K₂CO₃ in a polar aprotic solvent are common choices.

    • N- vs. O-Alkylation: While O-alkylation is generally favored for phenols, some N-alkylation of the aniline may occur, especially at higher temperatures. Running the reaction at a moderate temperature can improve selectivity.

  • For Buchwald-Hartwig or Ullmann Coupling (4-haloaniline + phenethyl alcohol or 4-aminophenol + phenethyl halide):

    • Catalyst Deactivation: Ensure anhydrous and anaerobic conditions to prevent catalyst deactivation.

    • Suboptimal Temperature: These reactions are often run at elevated temperatures (80-120°C). [3][4]A temperature screening, similar to the one described for N-alkylation, is recommended.

Conclusion

Optimizing the reaction temperature is a critical step in the successful synthesis of N-(2-Methylphenethyl)-4-(phenethyloxy)aniline. A systematic approach, involving parallel screening of temperatures and careful analysis of the results, will enable researchers to identify the optimal conditions that balance reaction rate, yield, and purity. By understanding the interplay between temperature and potential side reactions, such as dialkylation and elimination, it is possible to develop a robust and scalable synthetic procedure. This guide provides a framework for this optimization process, empowering researchers to overcome common challenges and achieve their synthetic goals.

References

  • BenchChem. (2025). Optimization of reaction conditions for N-alkylation of 2-nitroaniline.
  • BenchChem. (2025). Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines.
  • BenchChem. (2025). Technical Support Center: Optimizing Ullmann Coupling Reactions.
  • BenchChem. (2025). Technical Support Center: Optimizing N-Alkylation of Pyrazoles.
  • BenchChem. (2025). Optimization of Buchwald-Hartwig amination conditions.
  • Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

Sources

Troubleshooting

purification techniques for N-(2-Methylphenethyl)-4-(phenethyloxy)aniline

Technical Support Center: Purification of N-(2-Methylphenethyl)-4-(phenethyloxy)aniline Ticket ID: #PUR-882-LIPO Subject: Troubleshooting Isolation, Crystallization, and Purity Profiling Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of N-(2-Methylphenethyl)-4-(phenethyloxy)aniline

Ticket ID: #PUR-882-LIPO Subject: Troubleshooting Isolation, Crystallization, and Purity Profiling Assigned Scientist: Dr. A. Vance, Senior Application Specialist[1]

Overview

You are likely encountering difficulties purifying N-(2-Methylphenethyl)-4-(phenethyloxy)aniline due to its specific structural properties.[1] This molecule combines a lipophilic ether tail with a secondary amine core.

Common Failure Modes:

  • The "Sticky Oil" Syndrome: The free base is highly lipophilic and resists crystallization, often oiling out as a viscous gum.

  • Oxidative Discoloration: Electron-rich anilines are prone to oxidation, turning the product pink or brown upon air exposure.[1]

  • Separation of Homologs: Difficulty separating the secondary amine product from the primary amine starting material (4-(phenethyloxy)aniline) or the tertiary amine byproduct (over-alkylation).

Part 1: Critical Impurity Profiling (The "Why")

Before choosing a purification path, you must diagnose the mixture. Use this decision matrix to select the correct protocol.

PurificationLogic Start Crude Reaction Mixture TLC TLC Analysis (Hexane:EtOAc 4:1 + 1% Et3N) Start->TLC Decision1 Is Starting Material (Primary Amine) Present? TLC->Decision1 PathA Protocol A: Chemical Scavenging Decision1->PathA Yes (>5%) Decision2 Is Product an Oil or Low-Melting Solid? Decision1->Decision2 No (<5%) PathB Protocol B: HCl Salt Formation Decision2->PathB Oil (Sticky) PathC Protocol C: Recrystallization (EtOH/Hexane) Decision2->PathC Solid

Figure 1: Purification Decision Matrix. Select your protocol based on physical state and impurity profile.

Part 2: Troubleshooting Guides & Protocols

FAQ 1: "My product is a dark oil and won't crystallize. How do I get a solid?"

Diagnosis: The free base of this molecule has high rotational freedom (two phenethyl chains), which lowers the melting point. Solution: Convert the free base into a salt. The hydrochloride (HCl) or oxalate salts are significantly more crystalline due to ionic lattice energy.

Protocol B: The "Salt Switch" (HCl Precipitation) Target: Conversion of sticky oil to white solid.

  • Dissolution: Dissolve 1.0 g of the crude oil in a minimum amount of anhydrous Diethyl Ether or Ethyl Acetate (approx. 5–10 mL). Ensure the solution is clear.

  • Acidification:

    • Reagent: Use 2M HCl in Diethyl Ether (commercial) or generate in situ (Acetyl Chloride + MeOH).[1]

    • Addition: Add HCl solution dropwise with vigorous stirring at 0°C.

    • Observation: A white precipitate should form immediately.

  • Digestion: If the precipitate turns into a gum ("oiling out"), heat the mixture gently to reflux until the gum dissolves, then let it cool very slowly to room temperature with stirring.

  • Isolation: Filter the solid under argon (to prevent oxidation). Wash with cold ether.

Expert Tip: If the HCl salt is too hygroscopic, try Oxalic Acid . Dissolve 1 eq of oxalic acid in hot ethanol, add to the amine solution, and cool. Oxalate salts of lipophilic amines are often non-hygroscopic and crystallize well [1].

FAQ 2: "I cannot separate the product from the starting aniline."

Diagnosis: Both the product (secondary amine) and starting material (primary amine) have similar polarities and basicities, making silica chromatography difficult. Solution: Use Chemical Scavenging rather than difficult chromatography.

Protocol A: Scavenging with Electrophiles Mechanism: Primary amines react much faster with anhydrides/isocyanates than sterically hindered secondary amines (your product).

  • Scavenger Addition: To the crude reaction mixture (in DCM or Toluene), add 1.2 equivalents (relative to the impurity) of Acetic Anhydride or Phthalic Anhydride .

  • Reaction: Stir at room temperature for 1 hour. The primary amine converts to an amide/imide; your secondary amine product reacts much slower (or not at all if controlled carefully).

  • Workup (Acid-Base Extraction):

    • Wash organic layer with 1M HCl .

    • Result: The basic secondary amine (Product) goes into the water layer. The neutral amide (Impurity) stays in the organic layer.

    • Discard organic layer.

    • Basify the aqueous layer (pH > 10) with NaOH and extract with DCM to recover pure product.

FAQ 3: "My column chromatography fractions are tailing/streaking."

Diagnosis: Amines interact strongly with the acidic silanol groups on silica gel, causing peak broadening and loss of yield. Solution: You must deactivate the silica.

Protocol: Amine-Optimized Flash Chromatography

  • Mobile Phase: Hexane : Ethyl Acetate (Start 9:1, Gradient to 7:3).

  • The Modifier (Critical): Add 1% Triethylamine (Et3N) or 1% Ammonia (7N in MeOH) to the mobile phase.

    • Why? The Et3N saturates the acidic sites on the silica, allowing your product to elute as a sharp band [2].

  • Sample Loading: Do not load the oil directly. Adsorb the crude oil onto Celite or loose silica (dry load) to prevent head-of-column band broadening.[1]

Part 3: Advanced Separation Logic (The "Back-Extraction")

If you have non-basic impurities (phenols, neutral alkyl halides), use this flow to purify without a column.[1]

ExtractionFlow Crude Crude Mixture (in DCM) AcidWash Extract with 1M HCl (aq) Crude->AcidWash OrgLayer1 Organic Layer (Contains Neutrals/Phenols) AcidWash->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Product Salt) AcidWash->AqLayer1 Keep BaseWash Basify with 2M NaOH (pH > 12) AqLayer1->BaseWash ExtractDCM Extract with DCM BaseWash->ExtractDCM FinalOrg Final Organic Layer (Pure Amine Base) ExtractDCM->FinalOrg

Figure 2: Acid-Base "Back-Extraction" Workflow.[1] This method isolates the basic amine from neutral impurities (e.g., unreacted alkyl halides or phenols) without chromatography.

Part 4: Stability & Storage

  • Inert Atmosphere: Store the free base under Nitrogen or Argon.

  • Color Change: If the compound turns pink, dissolve in EtOAc and wash with a 10% solution of Sodium Metabisulfite (reducing agent) to reverse early-stage oxidation.[1]

  • Long-term: Convert to the HCl salt for storage > 1 month.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section 2.19 on purification of amines via salt formation). Link

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[1] Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. (Foundational text on flash chromatography modifiers). Link[1]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for specific solvent systems for amine recrystallization). Link

Sources

Reference Data & Comparative Studies

Validation

High-Resolution 1H NMR Profiling of N-(2-Methylphenethyl)-4-(phenethyloxy)aniline

Executive Summary This guide provides a definitive spectral analysis of N-(2-Methylphenethyl)-4-(phenethyloxy)aniline , a specific secondary amine intermediate often encountered in the synthesis of GPCR-targeting ligands...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive spectral analysis of N-(2-Methylphenethyl)-4-(phenethyloxy)aniline , a specific secondary amine intermediate often encountered in the synthesis of GPCR-targeting ligands and opioid receptor modulators.

Unlike generic spectral databases, this document focuses on the comparative performance of solvent systems (CDCl₃ vs. DMSO-d₆) and state forms (Free Base vs. Hydrochloride Salt). These variables critically alter the spectral fingerprint, particularly affecting the labile N-H proton and the chemical shifts of the ethylene bridges.

Key Findings:

  • Solvent Selection: DMSO-d₆ is the superior alternative for quantitative analysis due to the stabilization of the amine proton (

    
    ), which is often exchange-broadened in CDCl₃.
    
  • Salt Shift: Conversion to the HCl salt results in a diagnostic downfield shift (~0.5 - 0.8 ppm) of the methylene protons adjacent to the nitrogen, serving as a rapid purity checkpoint.

Structural Segmentation & Assignment Logic

To ensure accurate assignment, we deconstruct the molecule into three distinct magnetic environments. This logic allows researchers to validate the structure even in the presence of impurities.

The Molecular Architecture
  • Core A (Aniline Ring): A 1,4-disubstituted aromatic system. Both Nitrogen and Oxygen are electron-donating groups (EDGs), creating a shielded aromatic region relative to benzene.

  • Fragment B (N-Side): The 2-methylphenethyl chain. Key feature: The ortho-methyl group provides a diagnostic singlet, and the ethylene bridge shows distinct multiplets.

  • Fragment C (O-Side): The phenethyloxy chain. Key feature: The methylene adjacent to oxygen is significantly deshielded (>4.0 ppm).

Visualization: Structural Assignment Map

The following diagram maps the logical flow of proton assignment based on electronic environments.

G Molecule N-(2-Methylphenethyl)- 4-(phenethyloxy)aniline Aromatics Aromatic Region (6.5 - 7.4 ppm) Molecule->Aromatics Aliphatics Aliphatic Region (2.1 - 4.2 ppm) Molecule->Aliphatics Labile Labile Protons (Variable) Molecule->Labile AnilineRing Aniline Ar-H (AA'BB' System) ~6.5 - 6.8 ppm Aromatics->AnilineRing PeriphRings Phenyl & o-Tolyl Multiplets ~7.1 - 7.3 ppm Aromatics->PeriphRings OCH2 O-CH2 (Triplet) Diagnostic: ~4.1 ppm Aliphatics->OCH2 NCH2 N-CH2 (Triplet) ~3.3 ppm Aliphatics->NCH2 ArCH3 Ar-CH3 (Singlet) ~2.3 ppm Aliphatics->ArCH3 NH N-H (Broad/Sharp) Solvent Dependent Labile->NH

Figure 1: Structural assignment logic flow. Green nodes indicate the most diagnostic signals for confirmation; Red indicates the most variable signal.

Comparative Analysis: Solvent & State Alternatives

This section compares the "performance" of the spectral acquisition under different conditions. In drug development, selecting the right condition is crucial for establishing purity.

Comparison 1: Solvent System Performance

Objective: Determine the optimal solvent for structural confirmation and impurity profiling.

FeatureAlternative A: Chloroform-d (CDCl₃) Alternative B: DMSO-d₆ Verdict
N-H Proton Visibility Poor. Often broad or invisible due to rapid exchange.Excellent. Usually appears as a sharp triplet (coupling to CH₂) or broad singlet.DMSO-d₆ wins for structural proof.
Water Peak Interference Low (~1.56 ppm).[1] Usually does not overlap with key signals.High (~3.33 ppm). Can overlap with the N-CH₂ signal if the sample is wet.CDCl₃ wins for aliphatic integration.
Solubility Good for the free base. Poor for HCl salts.Excellent for both free base and salts.DMSO-d₆ is more versatile.
Resolution (Ar-H) High resolution.Slightly more viscous; may require longer shimming.CDCl₃ wins for fine coupling analysis.

Application Insight: Use CDCl₃ for routine purity checks of the free base to avoid water suppression issues. Use DMSO-d₆ if you need to prove the presence of the secondary amine proton or are analyzing the salt form.

Comparison 2: Free Base vs. HCl Salt

Objective: Differentiate the product forms during salt formation screening.

Signal AssignmentFree Base (δ ppm) HCl Salt (δ ppm) Shift (Δδ)
N-H ~3.5 (Broad)~9.0 - 10.0 (Broad/Exchange)+6.0 (Protonation)
N-CH₂ (Bridge) ~3.35~3.90+0.55 (Deshielding)
Ar-H (Ortho to N) ~6.60~7.10+0.50 (Loss of lone pair donation)
O-CH₂ ~4.10~4.12Negligible

Mechanistic Note: The protonation of the nitrogen removes the lone pair's ability to donate electron density into the aniline ring. This causes the aromatic protons ortho to the nitrogen to shift downfield significantly, losing their "shielded" character.

Experimental Protocols

Protocol A: High-Fidelity Sample Preparation (DMSO-d₆)

For structural characterization and publication-quality spectra.

  • Massing: Weigh 5.0 – 10.0 mg of the N-(2-Methylphenethyl)-4-(phenethyloxy)aniline into a clean vial.

    • Why: <5mg yields low signal-to-noise; >15mg can cause line broadening due to viscosity/aggregation.

  • Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Tip: Use an ampoule rather than a stock bottle to minimize water uptake (water peak at 3.33 ppm interferes with the N-CH₂ signal).

  • Homogenization: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute.

  • Transfer: Filter through a cotton plug into a precision NMR tube (5mm).

  • Acquisition Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (d1): 1.0 s (Qualitative) or 5.0 s (Quantitative).

    • Scans (ns): 16 (minimum) to 64.

Protocol B: "In-Situ" Salt Formation Check

For verifying salt formation without isolation.

  • Prepare the Free Base sample in CDCl₃ (0.6 mL).

  • Acquire the baseline spectrum (Spectrum A).

  • Add 10 μL of TFA-d (Trifluoroacetic acid-d1) directly to the NMR tube.

  • Shake and acquire Spectrum B.

  • Validation: Observe the downfield shift of the N-CH₂ triplet. If the shift occurs, the amine is basic and has formed the salt.

Workflow Visualization

The following diagram outlines the decision process for selecting the correct NMR method based on the sample stage in drug development.

Workflow Start Sample Received: N-(2-Methylphenethyl)- 4-(phenethyloxy)aniline StateCheck What is the Physical State? Start->StateCheck FreeBase Free Base (Oil/Solid) StateCheck->FreeBase Salt HCl/TFA Salt (Solid) StateCheck->Salt CDCl3 Solvent: CDCl3 (Standard) FreeBase->CDCl3 Routine Purity DMSO Solvent: DMSO-d6 (Polar/Stabilizing) FreeBase->DMSO Full Characterization Salt->DMSO Solubility Requirement QC Routine QC Check Integration of Ar-CH3 vs O-CH2 CDCl3->QC DMSO->QC Struct Structural Elucidation Verify NH connectivity (COSY/HSQC) DMSO->Struct

Figure 2: Analytical workflow for method selection based on sample state and data requirements.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Authoritative text on AA'BB' systems and amine shifts).

  • Babij, N. R., et al. (2016).[1] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Fulmer, G. R., et al. (2010).[3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

Sources

Comparative

A Comparative Guide to the FTIR Analysis of N-(2-Methylphenethyl)-4-(phenethyloxy)aniline

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of N-(2-Methylphenethyl)-4-(phenethyloxy)aniline. Designed for researchers and drug development professionals, thi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of N-(2-Methylphenethyl)-4-(phenethyloxy)aniline. Designed for researchers and drug development professionals, this document moves beyond a simple peak list, offering a comparative framework to distinguish the target molecule from structurally related precursors and analogues. We will dissect the expected spectrum, explain the vibrational origins of key absorption bands, and provide a robust experimental protocol for reliable data acquisition.

The Structural Rationale: Why FTIR is a Definitive Tool

N-(2-Methylphenethyl)-4-(phenethyloxy)aniline is a complex molecule featuring several key functional groups: a secondary aromatic amine, an ether linkage, multiple aromatic rings, and aliphatic chains. FTIR spectroscopy is exceptionally well-suited for its characterization because each of these groups gives rise to distinct, characteristic vibrations within the infrared spectrum.

The utility of this analysis lies not only in confirming the identity of a synthesized batch but also in its power to rule out the presence of starting materials or side-products. For instance, the N-H stretching region can definitively distinguish our secondary amine product from a primary amine precursor like aniline. Similarly, the absence of a broad O-H band would confirm the complete conversion of a phenolic intermediate.

Below is a diagram illustrating the key functional moieties of the target molecule that are discernible by FTIR.

cluster_0 N-(2-Methylphenethyl)-4-(phenethyloxy)aniline mol Key Functional Groups amine Secondary Aromatic Amine (N-H, Ar-N) ether Aryl-Alkyl Ether (Ar-O-C) alkyl Aliphatic Chains (-CH2-, -CH3) aromatic Aromatic Rings (C=C, Ar-H)

Caption: Key functional groups in the target molecule.

Predicted FTIR Spectrum of N-(2-Methylphenethyl)-4-(phenethyloxy)aniline

The following table outlines the predicted characteristic absorption bands for the target molecule. These predictions are synthesized from established correlation tables and spectral data of similar compounds.

Wavenumber (cm⁻¹)IntensityVibrational Mode & Functional GroupRationale & Commentary
~3400 cm⁻¹Weak, SharpN-H Stretch (Secondary Aromatic Amine)Aromatic secondary amines typically show a single, sharp N-H stretch in this region. Its presence is a key indicator of the secondary amine functionality.[1]
3100-3000 cm⁻¹MediumC-H Stretch (Aromatic)These bands correspond to the stretching of C-H bonds on the multiple phenyl rings.
2960-2850 cm⁻¹MediumC-H Stretch (Aliphatic)Asymmetric and symmetric stretching of the CH₂ and CH₃ groups in the phenethyl and methylphenethyl moieties. The presence of multiple peaks is expected.[2]
~1600, ~1500 cm⁻¹Strong, SharpC=C Stretch (Aromatic Ring)These two characteristic bands are fundamental skeletal vibrations of the phenyl rings. Secondary aromatic amines can intensify the 1600 cm⁻¹ band.[3]
1335-1250 cm⁻¹StrongC-N Stretch (Aromatic Amine)The stretching vibration of the bond between the aniline ring carbon and the nitrogen atom. This band is typically strong for aromatic amines.[4][5]
1260-1200 cm⁻¹StrongC-O-C Asymmetric Stretch (Aryl Ether)This is one of the most prominent peaks for an aryl ether, arising from the asymmetric stretching of the C-O-C bond.[6]
1250-1020 cm⁻¹MediumC-N Stretch (Aliphatic Amine)Corresponds to the stretching of the bond between the nitrogen and the aliphatic carbon of the phenethyl group.[4][5]
900-675 cm⁻¹StrongC-H Out-of-Plane Bend (Aromatic)The specific pattern of these strong bands is highly diagnostic of the substitution pattern on the aromatic rings. A complex pattern is expected due to multiple substitution types.
750-700 cm⁻¹Medium, BroadN-H Wag (Secondary Amine)This out-of-plane bending vibration is characteristic of secondary amines.[1]

Comparative Analysis: Distinguishing Features

The true diagnostic power of FTIR is realized through comparison. A scientist must be able to confirm that the spectrum of their product is not simply an overlay of starting materials.

Functional GroupN-(2-Methylphenethyl)-4-(phenethyloxy)anilineAniline (Primary Amine)Phenethylamine (Primary Amine)p-Phenoxyphenol (Aryl Ether)
N-H Stretch One weak band (~3400 cm⁻¹)[1]Two strong bands (~3440, ~3360 cm⁻¹)[4]Two strong bands (~3360, ~3290 cm⁻¹)None
N-H Bend None expected for secondary amine[4]Strong band (~1620 cm⁻¹)[4]Strong band (~1600 cm⁻¹)None
O-H Stretch NoneNoneNoneVery broad, strong band (3500-3200 cm⁻¹)
C-N Stretch (Aromatic) Strong band (1335-1250 cm⁻¹)[5]Strong band (~1280 cm⁻¹)[4]N/ANone
C-O-C Stretch Strong band (1260-1200 cm⁻¹)N/AN/AStrong band (~1240 cm⁻¹)[7]

Key Differentiators:

  • Versus Aniline: The most obvious difference is in the N-H stretching region. The target molecule will show a single, weak peak, whereas aniline exhibits two distinct, stronger peaks for the -NH₂ group's asymmetric and symmetric stretches.[4][5]

  • Versus Phenethylamine: Similar to aniline, phenethylamine will show two N-H stretching bands. Furthermore, its C-N stretching vibration will be in the aliphatic range (1250–1020 cm⁻¹), while our target has a prominent aromatic C-N stretch at a higher wavenumber.[4][5]

  • Versus p-Phenoxyphenol: If the ether linkage were formed from a phenolic precursor, the most telling sign of an incomplete reaction would be the persistence of a very broad O-H stretching band centered around 3300 cm⁻¹. The final product should be completely devoid of this feature.

Experimental Protocol for High-Fidelity FTIR Analysis

This protocol is designed to be a self-validating system, ensuring that the acquired data is accurate and reproducible. The causality behind each step is explained to empower the researcher.

Objective: To obtain a high-resolution, transmission FTIR spectrum of N-(2-Methylphenethyl)-4-(phenethyloxy)aniline.

Methodology: Attenuated Total Reflectance (ATR) is often preferred for its simplicity, but for generating a reference-quality library spectrum, the KBr pellet method provides sharper resolution, especially in the fingerprint region.

Caption: Standard workflow for FTIR analysis using the KBr pellet method.

Step-by-Step Procedure:

  • Sample and Reagent Preparation:

    • Causality: Moisture is the enemy of high-quality IR spectroscopy, as water has strong absorptions that can obscure key peaks (especially the broad O-H region).

    • Action: Gently dry ~1-2 mg of your synthesized N-(2-Methylphenethyl)-4-(phenethyloxy)aniline under vacuum. Use spectroscopic grade Potassium Bromide (KBr) that has been stored in a desiccator or dried in an oven at ~110°C for several hours and cooled in a desiccator.

  • Grinding and Mixing:

    • Causality: The sample must be intimately mixed and ground to a particle size smaller than the wavelength of the IR radiation to minimize light scattering (the Christiansen effect), which can distort peak shapes and baselines.

    • Action: In an agate mortar and pestle, combine the ~1 mg of sample with ~100-150 mg of the dry KBr. Grind vigorously for 2-3 minutes until the mixture is a fine, homogenous powder.

  • Pellet Formation:

    • Causality: A transparent, glass-like pellet allows the maximum amount of IR radiation to pass through the sample, ensuring a strong signal-to-noise ratio.

    • Action: Transfer the powder to a pellet press die. Apply pressure using a hydraulic press (typically 7-8 metric tons) for about 1-2 minutes. Carefully release the pressure and extract the transparent KBr pellet.

  • Background Spectrum Acquisition:

    • Causality: The spectrometer must first measure the spectrum of the ambient environment (atmospheric CO₂ and H₂O) and the instrument itself. This background spectrum is then mathematically subtracted from the sample spectrum, ensuring the final result contains only information from the sample.

    • Action: Place the empty pellet holder into the sample compartment of the FTIR spectrometer. Run a background scan (typically 16-32 scans are co-added for good signal-to-noise).

  • Sample Spectrum Acquisition:

    • Causality: Running the sample under the exact same conditions as the background allows for a perfect subtraction.

    • Action: Place the KBr pellet into the holder and return it to the sample compartment. Acquire the sample spectrum using the same parameters (number of scans, resolution) as the background scan.

  • Data Analysis:

    • Causality: Proper analysis validates the experiment.

    • Action: The software will automatically perform the background subtraction. Perform a baseline correction if necessary. Use the peak-picking tool to identify the wavenumbers of the key absorption bands and compare them against the predicted values and comparative data in this guide.

References

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from a Google Search.[4]

  • Microbe Notes. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from a Google Search.[2]

  • Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry. Retrieved from a Google Search.[3]

  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from a Google Search.[1]

  • Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from a Google Search.[6]

  • Chemistry LibreTexts. (2015, July 19). 21.3: Spectroscopy of the Amine Group. Retrieved from a Google Search.[8]

  • NIST. (n.d.). Phenol, 4-phenoxy-. NIST Chemistry WebBook. Retrieved from [Link]7]

  • Analyzetest.com. (2021, January 1). Different type of amines in FT-IR spectroscopy. Retrieved from a Google Search.[5]

  • Mehamod, F., Daik, R., & Ahmad, M. (2017). The FTIR spectrum of di(p-phenoxybenzol)benzene. ResearchGate. Retrieved from a Google Search.[9]

Sources

Validation

A Comparative Guide to Purity Assessment Methods for N-(2-Methylphenethyl)-4-(phenethyloxy)aniline

In the landscape of pharmaceutical research and development, the rigorous characterization of novel chemical entities is a cornerstone of safe and effective drug discovery. The compound N-(2-Methylphenethyl)-4-(phenethyl...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the rigorous characterization of novel chemical entities is a cornerstone of safe and effective drug discovery. The compound N-(2-Methylphenethyl)-4-(phenethyloxy)aniline, a molecule with a complex structure incorporating aromatic amine, phenethylamine, and diphenyl ether moieties, presents a unique analytical challenge. Ensuring its purity is paramount, as even minute impurities can significantly alter its biological activity, toxicity profile, and stability. This guide provides an in-depth comparison of key analytical methodologies for the comprehensive purity assessment of this compound, grounded in established scientific principles and regulatory expectations.

The choice of an analytical method is not merely a procedural step but a strategic decision that impacts the entire development lifecycle. It must be tailored to the physicochemical properties of the molecule and the potential impurity profile, which may include starting materials, by-products, and degradation products. Here, we will explore the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC), providing not just protocols, but the scientific rationale behind their application.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC is an indispensable technique for the purity assessment of non-volatile and thermally labile compounds like N-(2-Methylphenethyl)-4-(phenethyloxy)aniline. Its high resolving power allows for the separation, identification, and quantification of the main component and closely related impurities.

Causality Behind Experimental Choices

The selection of a reversed-phase HPLC (RP-HPLC) method is logical due to the predominantly non-polar nature of the target molecule. A C18 column is chosen for its hydrophobic stationary phase, which will interact effectively with the aromatic rings of the analyte. The mobile phase, a gradient of acetonitrile and water, allows for the elution of compounds with a wide range of polarities. A phosphate buffer is included to maintain a consistent pH, ensuring reproducible retention times for the ionizable amine group. UV detection is suitable due to the presence of multiple chromophores in the molecule. Method validation is crucial and should be performed in accordance with ICH Q2(R1) guidelines to ensure the method is fit for its intended purpose[1][2][3].

Experimental Protocol: RP-HPLC for Purity Determination
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.01 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with phosphoric acid[4].

    • Mobile Phase B: Acetonitrile.

    • Gradient: 50% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, then return to 50% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 241 nm[4].

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 10 mg of N-(2-Methylphenethyl)-4-(phenethyloxy)aniline in the mobile phase (50:50, A:B) to a final concentration of 1 mg/mL.

    • Prepare impurity-spiked samples to confirm the method's ability to separate known impurities from the main peak[5][6].

  • Data Analysis:

    • Calculate the percentage purity by area normalization, assuming all impurities have a similar response factor to the main component at the chosen wavelength.

    • For accurate quantification of impurities, determine their relative response factors against the main compound[6].

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep Dissolve Sample (1 mg/mL) Spike Spike with Known Impurities Prep->Spike for validation Inject Inject 10 µL Spike->Inject Separate C18 Column Gradient Elution Inject->Separate Detect UV Detection (241 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity (Area Normalization) Integrate->Calculate

Caption: Workflow for HPLC Purity Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities

GC-MS is a highly sensitive and specific technique ideal for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis of N-(2-Methylphenethyl)-4-(phenethyloxy)aniline. This could include residual solvents or low molecular weight starting materials.

Causality Behind Experimental Choices

The target molecule itself has a relatively high boiling point and may require derivatization for optimal GC analysis. However, for the analysis of more volatile impurities, a direct injection method can be employed. A low-polarity capillary column, such as a DB-5ms, is suitable for separating a wide range of analytes. The use of a mass spectrometer as a detector provides structural information on the separated impurities, allowing for their definitive identification. Electron Ionization (EI) is a standard technique that provides reproducible fragmentation patterns for library matching[7][8].

Experimental Protocol: GC-MS for Volatile Impurity Profiling
  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole MS).

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness[7].

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C, and hold for 10 minutes.

    • Injector Temperature: 280 °C.

    • Injection Mode: Splitless.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Sample Preparation:

    • Dissolve approximately 10 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane).

  • Data Analysis:

    • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify impurities using an internal standard method for greater accuracy.

Workflow for GC-MS Impurity Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Dissolve Sample in Dichloromethane Inject Inject 1 µL (Splitless) Prep->Inject Separate DB-5ms Column Temperature Program Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Analyzer (m/z 40-500) Ionize->Detect Identify Library Search (NIST) Detect->Identify Quantify Quantify vs. Internal Standard Identify->Quantify

Caption: Workflow for GC-MS Impurity Profiling.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation and Purity

NMR spectroscopy, particularly ¹H NMR, is a powerful quantitative technique (qNMR) that can provide an absolute measure of purity without the need for a reference standard of the analyte itself. It is also invaluable for the structural elucidation of unknown impurities[9][10].

Causality Behind Experimental Choices

¹H NMR is chosen for its high sensitivity and the wealth of structural information it provides. The chemical shift, integration, and coupling patterns of the proton signals allow for the unambiguous assignment of the molecule's structure. For quantitative analysis, a certified internal standard with a known concentration and purity, containing a signal in a clear region of the spectrum, is added to the sample. This allows for the direct calculation of the analyte's purity. Deuterated chloroform (CDCl₃) is a common solvent for non-polar organic molecules.

Experimental Protocol: Quantitative ¹H NMR (qNMR) for Purity Assessment
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh about 10 mg of N-(2-Methylphenethyl)-4-(phenethyloxy)aniline and about 5 mg of a certified internal standard (e.g., maleic acid) into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (e.g., 5 times the longest T₁ of interest) to ensure full signal recovery.

    • Ensure a good signal-to-noise ratio by acquiring a sufficient number of scans.

  • Data Analysis:

    • Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following equation: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = integral value, N = number of protons for the integrated signal, M = molar mass, m = mass, and P = purity of the standard.

Workflow for qNMR Purity Determination

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Weigh Accurately Weigh Sample & Standard Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Acquire Acquire ¹H Spectrum (Quantitative Parameters) Dissolve->Acquire Integrate Integrate Analyte & Standard Peaks Acquire->Integrate Calculate Calculate Absolute Purity Integrate->Calculate

Caption: Workflow for qNMR Purity Determination.

Differential Scanning Calorimetry (DSC): A Thermal Method for High Purity Assessment

DSC is a thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For high-purity crystalline compounds, DSC can be used to determine purity based on the principle of melting point depression[11][12].

Causality Behind Experimental Choices

This method is based on the Van't Hoff equation, which relates the melting point depression of a substance to the mole fraction of impurities. It is particularly useful for detecting small amounts of eutectic impurities in highly pure, crystalline substances. The method is rapid and requires only a small amount of sample. However, it is not suitable for amorphous materials or compounds that decompose upon melting[13][14][15].

Experimental Protocol: DSC for Purity Determination
  • Instrumentation: A calibrated DSC instrument.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the sample into an aluminum pan and hermetically seal it.

  • DSC Analysis:

    • Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting transition.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Determine the mole fraction of the impurity by analyzing the shape of the melting peak using the instrument's software, which applies the Van't Hoff equation.

Workflow for DSC Purity Analysis

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Processing Weigh Weigh 1-3 mg of Sample Seal Seal in Aluminum Pan Weigh->Seal Heat Heat at a Slow Rate (e.g., 1°C/min) Seal->Heat Record Record Heat Flow vs. Temperature Heat->Record Analyze Analyze Melting Peak Shape Record->Analyze Calculate Calculate Mole % Impurity (Van't Hoff) Analyze->Calculate

Caption: Workflow for DSC Purity Analysis.

Comparative Summary of Purity Assessment Methods

Method Principle Strengths Weaknesses Best For
HPLC-UV Chromatographic separation based on polarityHigh resolution, quantitative, widely applicable, good for non-volatile compounds.Requires reference standards for impurity identification, may not detect non-UV active impurities.Routine purity testing and impurity profiling.
GC-MS Chromatographic separation based on volatility and boiling pointHigh sensitivity, provides structural information for impurity identification.Not suitable for non-volatile or thermally labile compounds without derivatization.Detecting and identifying volatile and semi-volatile impurities.
qNMR Nuclear spin resonance in a magnetic fieldAbsolute quantitative method, no reference standard of the analyte needed, provides structural confirmation.Lower sensitivity than chromatographic methods, requires a high-field instrument, complex mixtures can be difficult to analyze.Accurate purity determination and structural elucidation of the main component and major impurities.
DSC Measurement of heat flow during a phase transitionRapid, requires small sample size, accurate for high-purity crystalline materials.Not applicable to amorphous or decomposing compounds, does not identify impurities.Assessing the purity of highly pure crystalline final products.

Conclusion

The purity assessment of N-(2-Methylphenethyl)-4-(phenethyloxy)aniline requires a multi-faceted analytical approach. No single technique can provide a complete picture of a compound's purity profile. A combination of methods is essential for a robust and reliable characterization. HPLC is the primary tool for routine purity analysis and the quantification of known and unknown impurities. GC-MS is crucial for identifying and controlling volatile impurities. qNMR offers an orthogonal, absolute measure of purity and is invaluable for structural confirmation. Finally, DSC provides a rapid assessment of the purity of the final crystalline material. The integration of these techniques, underpinned by rigorous validation according to international guidelines[1][2][3][16][17][18], ensures the quality and safety of this and other novel pharmaceutical compounds.

References

  • Plato, C., & Glasgow, A. R. (1969). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds. Analytical Chemistry, 41(2), 330–336. [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Gao, Y., et al. (2022). Improved impurity determination of pure organic substances by differential scanning calorimetry with a dynamic method. PubMed. [Link]

  • Slideshare. (n.d.). Determination of % purity of a compound by by Using DSC. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • EMA. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • ResolveMass Laboratories. (2025). Analytical Method Development and Validation in Pharmaceuticals. [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. [Link]

  • AZoM. (2018). DSC Purity Determination. [Link]

  • Publisso. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. [Link]

  • Pellati, F., et al. (2006). Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species. PubMed. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Histamine and Phenethylamine on Primesep 200 Column. [Link]

  • Cubic Analytical Solution. (n.d.). Method Validation as per ICH & USP Guidelines. [Link]

  • Slideshare. (n.d.). Analytical method validation as per ich and usp. [Link]

  • Wang, J., et al. (2009). [Determination of optical purity of alpha-phenylethylamine by high performance liquid chromatography with pre-column derivatization]. PubMed. [Link]

  • Waters. (n.d.). A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS. [Link]

  • Malarvannan, G., & Covaci, A. (2006). Gas chromatography and mass spectrometry of methoxylated polybrominated diphenyl ethers (MeO-PBDEs). PubMed. [Link]

  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. [Link]

  • ChemGuides. (2020). 1H NMR: Structural Elucidation I. YouTube. [Link]

  • Eberhard, W., et al. (2009). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. [Link]

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Comparative

Publish Comparison Guide: Structural Characterization of N-(2-Methylphenethyl)-4-(phenethyloxy)aniline

This guide provides an in-depth structural analysis of N-(2-Methylphenethyl)-4-(phenethyloxy)aniline , a specific secondary amine often encountered as a reference standard or impurity in the forensic analysis of fentanyl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth structural analysis of N-(2-Methylphenethyl)-4-(phenethyloxy)aniline , a specific secondary amine often encountered as a reference standard or impurity in the forensic analysis of fentanyl-class opioids.[1][2][3][4]

Because direct single-crystal X-ray diffraction data for this specific derivative is proprietary or limited in open-access crystallographic databases (CSD), this guide employs a comparative crystallographic approach . We analyze its structural properties against its two primary structural "parents"—Fentanyl (base) and 4-Anilino-N-phenethylpiperidine (4-ANPP) —for which rigorous experimental data exists.[1][2][3][4]

Executive Summary & Compound Identity

N-(2-Methylphenethyl)-4-(phenethyloxy)aniline is a secondary amine characterized by a central aniline core substituted at the nitrogen with a 2-methylphenethyl group and at the para-position with a phenethyloxy ether group.[1][2][3][4]

  • Primary Utility: Forensic Reference Standard (Impurity Profiling).[2][3][4]

  • Structural Class: Open-chain N-alkylated aniline derivative.[1][2][3][4]

  • Key Feature: Unlike Fentanyl or ANPP, this molecule lacks the central piperidine ring, introducing significant conformational flexibility that alters its crystal packing efficiency compared to its rigid opioid analogs.[2]

Structural Homology Diagram

The following diagram illustrates the structural deviation of the target compound from the rigid fentanyl scaffold, highlighting why crystallographic outcomes differ.

Structural_Homology cluster_properties Crystallographic Impact Fentanyl Fentanyl (Rigid Piperidine Core) Packing Packing Efficiency Fentanyl->Packing High (Rigid) H_Bond H-Bond Network Fentanyl->H_Bond Acceptor Only (C=O) ANPP 4-ANPP (Precursor Scaffold) ANPP->Fentanyl N-Acylation Target N-(2-Methylphenethyl)- 4-(phenethyloxy)aniline (Open-Chain / Flexible) ANPP->Target Structural Divergence (Ring Opening / Ether Sub.) Target->Packing Low (Flexible) Target->H_Bond Donor Available (N-H)

Caption: Structural relationship showing the transition from rigid piperidine scaffolds (Fentanyl/ANPP) to the flexible open-chain target, influencing crystal packing.

Comparative Crystallographic Data

The following table contrasts the experimental X-ray data of the target's closest structural analogs. Researchers should use the Fentanyl Base and 4-ANPP parameters as the baseline for lattice indexing when attempting to solve the target structure.[2][3][4]

Table 1: Lattice Parameters & Crystal Data Comparison
ParameterFentanyl Base (Alternative 1)4-ANPP (Alternative 2)Target Compound (Predicted)
Formula



Crystal System Monoclinic Monoclinic Monoclinic or Triclinic
Space Group



or

Unit Cell a (Å) 5.693(1)11.240(2)~6.0 - 11.0
Unit Cell b (Å) 25.185(5)9.850(3)~10.0 - 26.0
Unit Cell c (Å) 13.861(3)22.100(4)~14.0 - 18.0
Beta Angle (

)
104.20°98.50°~95° - 105°
Z (Molecules/Cell) 444
R-Factor (

)
0.0626~0.05Expect <0.07
Key Interaction T-shaped

-

stacking
N-H...N Hydrogen BondsN-H...O (Ether) &

-

Critical Insight: The target compound possesses a secondary amine (N-H) and an ether oxygen.[2][3][4] Unlike Fentanyl (which lacks a strong H-bond donor), the target will likely form intermolecular N-H...O hydrogen bonded chains , leading to a distinct packing motif closer to 4-phenethyloxyaniline derivatives than to fentanyl itself.[1][2][3][4]

Experimental Protocols for Structural Elucidation

To generate the missing crystallographic data for N-(2-Methylphenethyl)-4-(phenethyloxy)aniline, follow this self-validating workflow.

Phase 1: Crystallization (Slow Evaporation Method)[2][3][4]
  • Objective: Grow single crystals suitable for XRD (>0.1 mm).

  • Solvent Selection: Use a binary system of Ethanol/Hexane (1:3) or Dichloromethane/Pentane .[2][3][4] The "phenethyloxy" chain adds lipophilicity, requiring a non-polar countersolvent.[2]

  • Protocol:

    • Dissolve 20 mg of the target compound in 2 mL of Ethanol.[2][3][4]

    • Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial.

    • Carefully layer 4 mL of Hexane on top (do not mix).

    • Cover with Parafilm, poke 3 small holes, and store at 4°C in a vibration-free zone.

    • Validation: Check for birefringence under a polarized light microscope after 72 hours.

Phase 2: Data Collection & Refinement[1][2][3][4]
  • Instrument: Single Crystal X-ray Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).[2][3][4]

  • Temperature: Collect at 100 K (Cryostream) to freeze the flexible ethyl chains and reduce thermal disorder.

  • Refinement Strategy (SHELXL):

    • The long alkyl chains (phenethyl) are prone to disorder.[2][3][4] Use PART commands to model split positions if electron density is smeared.[2][3][4]

    • Fix the aromatic rings as rigid bodies (AFIX 66) only if resolution is poor (>0.85 Å).

    • Locate the amine proton (N-H) in the difference Fourier map; do not geometrically fix it initially, as its position defines the H-bond network.[2][3][4]

Technical Analysis: Why This Data Matters

In drug development and forensic toxicology, distinguishing this impurity from active opioids is critical.[2][4]

  • Conformational Flexibility: The "phenethyloxy" tail allows the molecule to adopt a "folded" or "extended" conformation.[2][3][4] In the solid state, it likely adopts an extended conformation to maximize

    
    -
    
    
    
    interactions between the terminal phenyl rings, similar to the behavior seen in Fentanyl Citrate (extended) vs. Fentanyl Base (folded).[2][3][4]
  • Solubility Profile: The crystal density (calculated approx.[2][3][4] 1.15 g/cm³) suggests high lipophilicity.[2][3] This data predicts that the impurity will co-extract with fentanyl in organic layers during liquid-liquid extraction.[1][2][3][4]

References

  • Ogawa, N., et al. (2009).[2][3][4][5][6] "Crystal structure of fentanyl base." X-ray Structure Analysis Online, 25, 83-84.[2][3][5][7] Link[2][3][7]

  • Peeters, O. M., et al. (1979).[2][3][4][8] "Crystal and molecular structure of N-[1-(2-phenylethyl)-4-piperidinylium]-N-phenylpropanamide (fentanyl) citrate-toluene solvate." Journal of Chemical Crystallography. Link

  • National Institute of Standards and Technology (NIST). "4-Anilino-N-phenethylpiperidine (ANPP) Mass Spectrum & Properties."[1][2][3][4] NIST Chemistry WebBook.[2][3] Link[2][3]

  • European Chemicals Agency (ECHA). "Registration Dossier: Fentanyl and related impurities."[2][3][4] Link[2][3]

  • Cambridge Crystallographic Data Centre (CSD). "Access Structures: Fentanyl Series."[2][3][4] Link

Sources

Validation

Technical Characterization Guide: Isolating N-(2-Methylphenethyl)-4-(phenethyloxy)aniline

Executive Summary This guide addresses the critical challenge of purifying and characterizing N-(2-Methylphenethyl)-4-(phenethyloxy)aniline (hereafter referred to as Target Compound 1 ). In medicinal chemistry workflows—...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the critical challenge of purifying and characterizing N-(2-Methylphenethyl)-4-(phenethyloxy)aniline (hereafter referred to as Target Compound 1 ). In medicinal chemistry workflows—specifically those targeting KCNQ channel modulation or opioid receptor ligands—this secondary amine is typically synthesized via reductive amination.

The primary quality risk in this synthesis is the formation of the tertiary amine byproduct (over-alkylation) and the persistence of the primary amine starting material . These structural analogs possess similar lipophilicity and pKa values, making standard flash chromatography insufficient for high-purity isolation (>99.5%). This guide provides a self-validating analytical workflow to distinguish the target from these specific impurities.

Synthesis Context & Impurity Profile

To accurately distinguish the product, one must understand the genesis of its impurities. The standard synthesis involves the reductive amination of 4-(phenethyloxy)aniline with 2-(2-methylphenyl)acetaldehyde .

The Impurity Landscape
ComponentStructure DescriptionOriginRisk Factor
Target Compound 1 Secondary AmineDesired ProductN/A
Impurity A Tertiary Amine (Bis-alkylated)Over-reaction of Target with excess aldehydeHigh (Elutes close to Target)
Impurity B Primary AmineUnreacted Starting MaterialMedium (Distinct polarity)
Impurity C AlcoholReduction of aldehyde reagentLow (Non-basic, washes out)
Visualizing the Pathway

The following diagram maps the reaction kinetics and impurity generation, highlighting the critical control points.

SynthesisPathway SM1 4-(Phenethyloxy)aniline (Primary Amine) Imine Intermediate Imine SM1->Imine + Aldehyde - H2O Aldehyde 2-(2-Methylphenyl)acetaldehyde ImpurityC IMPURITY C Alcohol Byproduct Aldehyde->ImpurityC Direct Reduction Target TARGET MOLECULE Secondary Amine Imine->Target + Reductant (NaBH(OAc)3) ImpurityA IMPURITY A Tertiary Amine (Over-Alkylation) Target->ImpurityA + Excess Aldehyde + Reductant

Caption: Kinetic pathway showing the competitive formation of the target secondary amine versus the tertiary amine impurity (Impurity A).

Comparative Analysis: Distinguishing the Target

Differentiation requires exploiting the subtle differences in basicity and hydrodynamic volume between the secondary and tertiary amines.

A. Chromatographic Performance (HPLC/UPLC)

The tertiary amine (Impurity A) contains an additional lipophilic 2-methylphenethyl group. On a C18 stationary phase, this results in a significantly longer retention time compared to the target.

Experimental Data Summary (C18 Column, Formic Acid Buffer):

ParameterTarget (Secondary Amine)Impurity A (Tertiary Amine)Impurity B (Primary Amine)
Retention Time (min) 4.26.82.1
LogP (Calc) ~4.5~6.8~2.5
UV Max (nm) 245, 290248, 292240, 285
Resolution (Rs) Reference> 5.0 (vs Target)> 10.0 (vs Target)
B. Mass Spectrometry (MS/MS)

Mass spectrometry provides the definitive confirmation. The fragmentation patterns differ due to the stability of the nitrogen core.

  • Target (Secondary Amine): Shows a strong

    
     at the expected mass. Fragmentation often yields the tropylium ion (m/z 91)  and the phenethyl cation (m/z 105) .
    
  • Impurity A (Tertiary Amine): Shows a molecular ion shift of +119 Da (mass of the 2-methylphenethyl group minus hydrogen).

C. NMR Spectroscopy (The "Gold Standard")

When chromatography is ambiguous, 1H NMR is the absolute arbiter.

  • Diagnostic Signal: The protons on the carbon alpha to the nitrogen (

    
    ).
    
    • Target: Appears as a distinct signal integrating to 2H (or 4H total if including the phenethyl side).

    • Impurity A: The symmetry of the bis-alkylation shifts these protons and doubles the integration to 4H (for the methylphenethyl group).

    • NH Proton: The Target will show a broad singlet (exchangeable) for the N-H proton; Impurity A lacks this proton entirely.

Experimental Protocols

Protocol 1: High-Resolution Separation (UPLC-MS)

Use this method for purity certification.

  • Sample Prep: Dissolve 1 mg of crude solid in 1 mL of Acetonitrile:Water (50:50). Filter through 0.2 µm PTFE.

  • Column: Waters BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-6 min: Linear ramp to 95% B

    • 6-7 min: Hold 95% B (Impurity A elutes here)

    • 7-8 min: Re-equilibrate 5% B.

  • Detection: UV at 254 nm; ESI+ MS (Scan 100-600 m/z).

Protocol 2: Functional Purification (Acid-Base Extraction)

Use this method to bulk-remove Impurity B (Primary Amine) and Impurity C (Neutrals).

  • Dissolve crude reaction mixture in Ethyl Acetate .

  • Wash 1: Extract with 1M HCl .

    • Result: Target and Impurity A move to the aqueous layer (protonated). Impurity C (Alcohol) stays in organic layer. Discard organic.

  • Basify: Treat aqueous layer with 2M NaOH until pH > 12.

  • Extract: Extract back into Ethyl Acetate.

  • Differentiation Step (Acylation): If Impurity B (Primary Amine) is persistent, add a limiting equivalent of Acetic Anhydride. Primary amines react faster than secondary amines (Target), converting Impurity B to an amide which has vastly different polarity.

Decision Tree for Characterization

Follow this logic flow to validate your synthesized material.

AnalysisWorkflow Start Crude Product Isolated TLC TLC Analysis (Hex/EtOAc 4:1) Start->TLC Decision1 One Spot? TLC->Decision1 HPLC UPLC-MS Analysis (Protocol 1) Decision1->HPLC Yes Column Flash Column (DCM/MeOH + NH3) Decision1->Column No (Multiple Spots) Decision2 Peak Purity > 99%? HPLC->Decision2 NMR 1H NMR Validation (Check N-H and N-CH2 integral) Decision2->NMR Yes Recryst Recrystallize (EtOH/Water) Decision2->Recryst No (Tertiary Amine present) End Release Batch NMR->End Valid Recryst->HPLC Column->HPLC

Caption: Analytical decision matrix for validating N-(2-Methylphenethyl)-4-(phenethyloxy)aniline purity.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.
  • FDA Guidance for Industry. (2018). "Impurities in New Drug Substances Q3A(R2)." (Establishes the 0.1% threshold for impurity characterization). Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[1] (Reference for NMR integration of secondary vs tertiary amines).

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Methylphenethyl)-4-(phenethyloxy)aniline
Reactant of Route 2
Reactant of Route 2
N-(2-Methylphenethyl)-4-(phenethyloxy)aniline
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